molecular formula C13H17BO3 B1311416 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 380151-85-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1311416
CAS No.: 380151-85-9
M. Wt: 232.09 g/mol
InChI Key: SLJMPQLPRHIAOM-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H17BO3 and its molecular weight is 232.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMPQLPRHIAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450516
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380151-85-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylphenylboronic acid pinacol ester
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Foundational & Exploratory

A Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 380151-85-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This versatile bifunctional molecule, featuring both a reactive aldehyde group and a stable pinacol boronic ester, is a key building block in modern organic synthesis and medicinal chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 380151-85-9
Molecular Formula C₁₃H₁₇BO₃
Molecular Weight 232.09 g/mol
Appearance Colorless to slightly yellow liquid
Purity ≥97% (GC)
Density 1.06 g/mL
Refractive Index (n20D) 1.51
MDL Number MFCD07363841
PubChem ID 10977322
Storage Conditions 2 - 8 °C

Core Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research:

  • Organic Synthesis: It serves as a fundamental building block for constructing complex molecular architectures. The pinacol boronic ester moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde group provides a handle for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and condensations.

  • Medicinal Chemistry: In drug discovery, this compound is utilized in the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological targets. For instance, complex heterocyclic compounds synthesized from related benzoxaboroles have been investigated as inhibitors of enzymes such as Cholesterol 24-hydroxylase (CH24H), which is implicated in neurodegenerative diseases like Alzheimer's disease.[1]

  • Fluorescent Probes: The unique electronic properties of the arylboronic ester and the reactivity of the aldehyde make this compound a suitable precursor for the development of fluorescent probes for biological imaging. These probes can be designed to react with specific analytes or to change their fluorescence properties upon binding to a target, enabling the visualization of cellular processes.

Experimental Protocols

While specific, detailed protocols for every application of this compound are often substrate-dependent and proprietary, this section provides illustrative experimental procedures based on established chemical transformations for similar compounds.

Illustrative Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B Aryl Bromide (Ar-Br) D 2-Arylbenzaldehyde C->D A 2-(...)-benzaldehyde Aldehyde B (2-(...)-phenyl)methanol Alcohol A:f1->B:f0 1. NaBH₄, Methanol C 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole Benzoxaborole B:f1->C:f0 2. Acidic Workup (e.g., HCl) cluster_synthesis Synthesis cluster_pathway Biological Pathway A 2-(...)-benzaldehyde B Multi-step Synthesis A->B Core Building Block C Benzoxaborole Derivative (Potential Inhibitor) B->C Drug Candidate E CH24H (Cholesterol 24-hydroxylase) C->E Inhibition D Cholesterol D->E F 24S-Hydroxycholesterol (24-HC) E->F G Neurotoxicity (e.g., in Alzheimer's Disease) F->G

References

An In-depth Technical Guide to the Physical Properties of 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis and sensor development. This document details its physicochemical characteristics, outlines experimental protocols for their determination, and illustrates a key application workflow.

Core Physical and Chemical Properties

2-Formylphenylboronic acid pinacol ester, with the CAS number 380151-85-9, is a liquid at room temperature.[1][2] Its stability is enhanced by the pinacol ester group, making it more suitable for storage and handling compared to the corresponding boronic acid.[3] However, it is sensitive to hydrolysis, particularly in aqueous conditions.[3]

A summary of its key physical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇BO₃[1][4]
Molecular Weight 232.08 g/mol [1][4]
Appearance Liquid[1][2]
Density 1.0532 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.5143[1][2]
Flash Point > 110 °C (> 230 °F)[1][2]
Storage Temperature 2-8°C[1][2]

Chemical Identifiers:

  • InChI: 1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3[1][2]

  • SMILES: O=Cc1ccccc1B(OC(C)(C)C(C)(C)O)C[1]

Experimental Protocols for Property Determination

The following are generalized experimental protocols that can be employed to determine the key physical properties of organic compounds like 2-formylphenylboronic acid pinacol ester.

1. Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A simple distillation apparatus is a standard method for this determination.

  • Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and a receiving flask.

  • Procedure:

    • Place a small volume of 2-formylphenylboronic acid pinacol ester into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature range is the boiling point.

    • It is crucial to never distill to dryness.[5]

2. Determination of Density

Density is the mass of a substance per unit volume.[6]

  • Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • Weigh an empty, dry graduated cylinder on an analytical balance and record its mass.

    • Carefully add a known volume of 2-formylphenylboronic acid pinacol ester to the graduated cylinder and record the volume.

    • Weigh the graduated cylinder with the liquid and record the total mass.

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic physical property of a substance.[6]

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Place a few drops of 2-formylphenylboronic acid pinacol ester onto the prism of the refractometer.

    • Close the prism and allow the temperature to stabilize (usually 20°C).

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index value from the scale.

Application Workflow: Development of Profluorescent Probes

2-Formylphenylboronic acid pinacol ester serves as a crucial starting material in the synthesis of profluorescent probes.[1] These probes are designed to detect specific analytes, such as reactive oxygen species (e.g., H₂O₂) and metal ions (e.g., Fe²⁺ or Cu²⁺), in biological systems.[1] The general workflow for this application is illustrated below.

G Workflow for Profluorescent Probe Development A 2-Formylphenylboronic Acid Pinacol Ester B Synthesis of Profluorescent Probe A->B Starting Material C Introduction of Probe into Living Cells B->C Application E Analyte-Mediated Reaction (e.g., Oxidation, Chelation) C->E D Presence of Analyte (e.g., H₂O₂, Fe²⁺, Cu²⁺) D->E Trigger F Generation of Fluorescent Signal E->F Signal Activation G Detection and Quantification of Fluorescence F->G Measurement

Caption: Workflow for profluorescent probe development.

Safety and Handling

2-Formylphenylboronic acid pinacol ester is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][7]

  • Hazard Statements: H315, H319, H335[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It should be stored in a tightly sealed container in a cool, dry place.[1][2]

References

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a pivotal intermediate in modern organic synthesis. This document details its chemical properties, core applications, and representative experimental protocols relevant to its use in research and development.

Core Compound Data

This compound, also known as 2-formylphenylboronic acid pinacol ester, is a bifunctional organic compound widely utilized as a versatile building block. Its structure incorporates a reactive aldehyde group and a stable pinacol boronic ester, making it an invaluable reagent for constructing complex molecular architectures.

PropertyData
Molecular Weight 232.09 g/mol [1]
Molecular Formula C₁₃H₁₇BO₃[1]
CAS Number 380151-85-9[1]
Appearance Liquid
Density 1.0532 g/mL at 25 °C
Refractive Index n20/D 1.5143
Synonyms 2-Formylphenylboronic acid pinacol ester, 2-(2-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][3]

Key Applications in Research and Development

This compound is not an active pharmaceutical ingredient itself but serves as a critical starting material or intermediate in the synthesis of a wide range of high-value molecules. Its dual functionality allows for sequential and diverse chemical transformations.

Primary applications include:

  • Organic Synthesis: It is a fundamental building block for creating complex organic molecules. The pinacol boronic ester is a key participant in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[4][5]

  • Pharmaceutical and Agrochemical Development: Due to its role in C-C bond formation, it is widely used in the synthesis of novel drug candidates and crop protection agents.[4]

  • Fluorescent Probes: The compound is used to develop fluorescent probes for biological imaging, which help researchers visualize cellular processes in real-time.[4]

  • Material Science: Its unique chemical properties are valuable in the creation of advanced materials, including specialized polymers and coatings.[4]

G cluster_applications Key Application Areas A This compound B Suzuki-Miyaura Cross-Coupling A->B C-C Bond Formation D Fluorescent Probe Development A->D Aldehyde Functionalization C Pharmaceutical & Agrochemical Synthesis B->C E Advanced Material Science B->E

Core applications of the title compound.

Experimental Protocols

While this compound is not associated with direct biological signaling pathways, its primary utility is in chemical synthesis pathways. The following sections provide detailed, representative methodologies for its key applications.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organic halide or triflate. This reaction is fundamental for synthesizing biaryl compounds.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.5 equivalents)

  • Solvent (e.g., anhydrous 1,4-Dioxane and Water, 10:1 ratio)

  • Round-bottom pressure flask

  • Magnetic stir bar

  • Argon or Nitrogen source

Procedure:

  • To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (2.5 eq.).

  • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Add the anhydrous dioxane and water solvent mixture via syringe.

  • Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure all oxygen is removed.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Continue to purge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and heat the reaction mixture to 85-100°C with vigorous stirring overnight.

  • After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is then concentrated, and the crude product can be purified by flash column chromatography.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Base + R-B(pin)) PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura reaction.
Conceptual Workflow for Fluorescent Probe Synthesis

The aldehyde group on this compound provides a reactive handle for conjugation to other molecules, such as fluorescent dyes. A common strategy is to convert the aldehyde to an amine via reductive amination, which can then be coupled to an NHS-ester activated fluorophore.

Conceptual Steps:

  • Reductive Amination: React the title compound with an amine source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride) to convert the aldehyde group (-CHO) into a primary amine group (-CH₂NH₂).

  • Fluorophore Activation: A commercially available fluorophore (e.g., a derivative of fluorescein or rhodamine) containing a carboxylic acid is activated using N-Hydroxysuccinimide (NHS) to form an NHS-ester. This makes the fluorophore highly reactive towards primary amines.

  • Conjugation: The amine-functionalized boronic ester from step 1 is reacted with the NHS-ester activated fluorophore from step 2 in a suitable solvent with a mild base. The amine attacks the NHS-ester, forming a stable amide bond and linking the boronic ester to the fluorescent dye.

  • Purification: The resulting fluorescent probe is purified, typically using HPLC, to remove unreacted starting materials and byproducts.

This creates a bifunctional molecule that retains the boronic ester for potential further reactions (like Suzuki coupling to a target protein or molecule) while being fluorescent for imaging and detection purposes.

References

Synthesis of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This document outlines a common and effective synthetic methodology, presents key data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Compound Properties

2-Formylphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a bifunctional molecule featuring both a reactive aldehyde group and a stable boronic ester.[1] This combination allows for sequential or orthogonal chemical modifications, making it a valuable reagent in medicinal chemistry and materials science.[1][2]

PropertyValueReference
CAS Number 380151-85-9
Molecular Formula C₁₃H₁₇BO₃
Molecular Weight 232.08 g/mol [3]
Appearance Liquid
Density 1.0532 g/mL at 25 °C
Refractive Index n20/D 1.5143
Storage Temperature 2-8°C[1]
Solubility Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether[2]

Synthetic Pathway: Miyaura Borylation

A prevalent and robust method for the synthesis of arylboronic esters is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of 2-formylphenylboronic acid pinacol ester, 2-bromobenzaldehyde serves as a common starting material.

Caption: Reaction scheme for the Miyaura borylation of 2-bromobenzaldehyde.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-formylphenylboronic acid pinacol ester based on established Miyaura borylation conditions.[4][5]

Materials and Reagents:

Reagent/MaterialQuantity (Example Scale)Molar Eq.Notes
2-Bromobenzaldehyde1.85 g (10 mmol)1.0Starting aryl halide
Bis(pinacolato)diboron (B₂pin₂)3.05 g (12 mmol)1.2Boron source
Pd(dppf)Cl₂0.245 g (0.3 mmol)0.03Palladium catalyst
Potassium Acetate (KOAc)2.94 g (30 mmol)3.0Base
Anhydrous 1,4-Dioxane50 mL-Solvent, should be degassed
Round-bottom flask100 mL-Oven-dried
Reflux condenser--
Magnetic stirrer and stir bar--
Inert atmosphere setup--Nitrogen or Argon

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which is often an oil, can be purified by column chromatography on silica gel. It is important to note that boronic esters can sometimes be sensitive to silica gel, and deactivation of the silica gel with a small amount of triethylamine in the eluent or using neutral alumina may be necessary.[6][7] A typical eluent system would be a gradient of ethyl acetate in hexane.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-formylphenylboronic acid pinacol ester.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants, Catalyst, and Base in Flask B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent (1,4-Dioxane) B->C D Heat and Stir (80-100°C, 12-24h) C->D E Cool to Room Temperature D->E F Filter through Celite E->F G Solvent Extraction (EtOAc, Water, Brine) F->G H Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel or Alumina) I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for synthesis and purification.

Safety Considerations

  • 2-Formylphenylboronic acid pinacol ester is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8][9]

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.[1] All procedures should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Stability and Storage of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key reagent in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and drug development applications.

Core Concepts: Stability and Degradation

The primary stability concern for this compound is its susceptibility to hydrolysis. The pinacol boronate ester functional group can readily hydrolyze to the corresponding 2-formylphenylboronic acid, particularly in the presence of moisture.[1][2][3][4][5][6][7][8] This degradation can impact the purity of the material and its performance in subsequent chemical reactions.

Additionally, while boronic acids are generally more stable to atmospheric oxidation than their borinic acid precursors, they can be susceptible to oxidative degradation.[9][10] The presence of an ortho-formyl group in the target molecule may influence its oxidative stability, as the carbonyl oxygen could potentially coordinate with the boron atom.[9]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store the compound in a cool environment, specifically between 2°C and 8°C.[9][11]

  • Moisture: Protect from moisture to prevent hydrolysis. Store in a tightly sealed container in a dry atmosphere. The use of an inert gas atmosphere (e.g., argon or nitrogen) is also advisable.

  • Light: While not extensively documented for this specific compound, it is good practice to protect it from light, as light can promote degradation of many organic molecules.

When handling the compound, standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work in a well-ventilated area.

Quantitative Stability Data

ParameterConditionTime Point 1Time Point 2Time Point 3Specification
Appearance 25°C / 60% RHColorless to light orange/yellow liquid
40°C / 75% RHColorless to light orange/yellow liquid
Purity (HPLC, %) 25°C / 60% RH≥ 97.0%
40°C / 75% RH≥ 97.0%
2-Formylphenylboronic Acid (%) 25°C / 60% RHReport
40°C / 75% RHReport
Water Content (%) Initial≤ 0.5%

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should include long-term, accelerated, and forced degradation studies, in line with established guidelines for active pharmaceutical ingredients.[12][13][14][15]

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products. Due to the propensity for on-column hydrolysis, specialized methods are required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A low-silanol activity C18 column (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[3][4][16]

  • Mobile Phase: An isocratic mobile phase without a pH modifier, or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent, can be employed.[1][2][3][6] A typical mobile phase could be a mixture of acetonitrile and water.

  • Diluent: A non-aqueous, aprotic solvent such as acetonitrile should be used to prepare samples to prevent hydrolysis prior to injection.[1][2][3][6][16]

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl in acetonitrile/water) and monitor for degradation over time at room temperature and elevated temperatures.

  • Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH in acetonitrile/water) and monitor for degradation.

  • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide in acetonitrile) and monitor for degradation.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.

  • Photostability: Expose the compound to light according to ICH Q1B guidelines and monitor for degradation.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three batches of the compound packaged in a container closure system that simulates the proposed storage and distribution packaging.

  • Long-Term Stability:

    • Condition: 25°C ± 2°C / 60% RH ± 5% RH.

    • Duration: 12 months (or longer to cover the proposed re-test period).

    • Testing Frequency: 0, 3, 6, 9, 12 months.

  • Accelerated Stability:

    • Condition: 40°C ± 2°C / 75% RH ± 5% RH.

    • Duration: 6 months.

    • Testing Frequency: 0, 3, 6 months.

Visualizations

Primary Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the pinacol boronate ester to form 2-formylphenylboronic acid and pinacol.

G Primary Degradation Pathway: Hydrolysis reactant This compound product1 2-Formylphenylboronic Acid reactant->product1 Hydrolysis product2 Pinacol reactant->product2 Hydrolysis water H₂O water->reactant

Caption: Hydrolysis of the pinacol boronate ester.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

G Experimental Workflow for Stability Assessment cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Formal Stability Studies cluster_3 Data Analysis & Reporting dev_method Develop Stability-Indicating Analytical Method (HPLC) val_method Validate Method (ICH Q2) dev_method->val_method stress_test Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) val_method->stress_test long_term Long-Term Stability Study (25°C/60% RH) val_method->long_term accelerated Accelerated Stability Study (40°C/75% RH) val_method->accelerated identify_deg Identify Degradation Products stress_test->identify_deg analyze_data Analyze Stability Data identify_deg->analyze_data long_term->analyze_data accelerated->analyze_data set_spec Establish Specifications analyze_data->set_spec determine_shelf_life Determine Re-test Period/ Shelf-life set_spec->determine_shelf_life

Caption: Workflow for stability assessment.

References

Spectroscopic Data of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-formylphenylboronic acid pinacol ester (IUPAC name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde). This versatile building block is of significant interest in organic synthesis and drug discovery. This document compiles available spectroscopic information and presents detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃~10.5s-CHO
~7.9d~7.6Ar-H
~7.6t~7.5Ar-H
~7.5t~7.5Ar-H
~7.8d~7.6Ar-H
1.35s-4 x CH₃ (pinacol)
¹³CCDCl₃~193--C=O
~140--C-B
~135--Ar-C
~134--Ar-C
~130--Ar-C
~128--Ar-C
~84--C(CH₃)₂
~25--C(CH₃)₂

Note: The data presented above are predicted values based on the structure and data from similar compounds. Experimental verification is required.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980, 2870Medium-StrongC-H stretch (aliphatic)
~2820, 2720MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)[1]
~1600, 1480Medium-WeakC=C stretch (aromatic)
~1360StrongB-O stretch
~1140StrongC-O stretch

Note: These are characteristic absorption bands expected for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
232Moderate[M]⁺ (Molecular Ion)
231High[M-H]⁺
203Moderate[M-CHO]⁺
173Moderate[M-C(CH₃)₂O]⁺
131High[C₇H₆BO]⁺
104Moderate[C₇H₅O]⁺
77Moderate[C₆H₅]⁺

Note: Fragmentation patterns are predicted based on typical fragmentation of aldehydes and boronic esters. The molecular ion peak is expected at m/z = 232.09, corresponding to the molecular weight of the compound.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds and can be specifically adapted for 2-formylphenylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the purity of the compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-formylphenylboronic acid pinacol ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • As 2-formylphenylboronic acid pinacol ester is a liquid at room temperature, it can be analyzed directly.

    • Place a small drop of the neat liquid sample onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the corresponding functional groups (e.g., C=O, C-H, B-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Use a GC-MS system equipped with an electron ionization (EI) source.

    • Set the GC oven temperature program to ensure good separation from any impurities and the solvent.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer, where they are ionized by a 70 eV electron beam.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Processing:

    • Analyze the mass spectrum corresponding to the GC peak of the compound.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-formylphenylboronic acid pinacol ester.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 2-Formylphenylboronic Acid Pinacol Ester Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Purity Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Solubility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis and medicinal chemistry.[1][2] Due to a lack of comprehensive quantitative solubility data in publicly available literature, this document outlines standardized experimental protocols for determining solubility. Furthermore, a general experimental workflow is presented to guide researchers in establishing the solubility profile of this compound in various organic solvents. This guide aims to equip researchers with the necessary methodologies to assess its suitability for specific reaction conditions and formulations.

Introduction

This compound, also known as 2-formylphenylboronic acid pinacol ester, is a bifunctional molecule widely utilized as a versatile intermediate in the synthesis of complex organic molecules.[2] Its structure, featuring a reactive aldehyde group and a stable boronic ester, makes it an invaluable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] This compound is instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Understanding the solubility of this reagent is critical for its effective use in chemical synthesis. Proper dissolution ensures homogeneous reaction mixtures, which can significantly impact reaction kinetics, yield, and purity of the final product. This guide addresses the current gap in available quantitative solubility data and provides detailed protocols for its determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The information available from suppliers is typically qualitative. To facilitate future research and provide a baseline for experimental work, the following table summarizes the status of solubility information. Researchers are encouraged to determine quantitative data using the protocols outlined in this guide.

Table 1: Solubility Profile of this compound

Organic SolventChemical FormulaPolarity IndexQuantitative Solubility (g/L at 25°C)
Tetrahydrofuran (THF)C₄H₈O4.0Data Not Available
Dichloromethane (DCM)CH₂Cl₂3.1Data Not Available
Dimethylformamide (DMF)C₃H₇NO6.4Data Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data Not Available
Acetonitrile (ACN)C₂H₃N5.8Data Not Available
Ethyl Acetate (EtOAc)C₄H₈O₂4.4Data Not Available
TolueneC₇H₈2.4Data Not Available
HexaneC₆H₁₄0.1Data Not Available

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of organic solvents

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[3]

  • Add 0.75 mL of the chosen solvent to the test tube in portions.[3]

  • After each addition, shake the test tube vigorously for 10-20 seconds.[4]

  • Visually inspect the solution for any undissolved solid.

  • Classify the solubility as:

    • Soluble: The compound dissolves completely, forming a clear solution.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

This method determines the saturation concentration of the compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Analytical balance

  • Scintillation vials with caps

  • Constant temperature shaker bath or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

  • Generate a calibration curve using the analytical instrument (e.g., HPLC, UV-Vis) by plotting signal versus concentration.

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted solution using the calibrated analytical instrument to determine its concentration.

  • Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylphenylboronic acid pinacol ester is a versatile bifunctional molecule that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a stable boronic ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the aldehyde group within this molecule, detailing key reactions, experimental protocols, and applications. The stability of the pinacol boronate ester under various reaction conditions is also discussed, providing a framework for its strategic use in complex synthetic pathways.

Introduction

2-Formylphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a valuable synthetic intermediate.[1] The presence of an aldehyde functional group ortho to a boronic acid pinacol ester provides a unique platform for diverse chemical modifications. The aldehyde moiety serves as a handle for traditional carbonyl chemistry, while the boronic ester is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This dual reactivity makes it an attractive building block in the synthesis of complex organic molecules, including pharmaceuticals and fluorescent probes.[1] This guide focuses on the chemical behavior of the aldehyde group, providing a detailed exploration of its reactivity in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-formylphenylboronic acid pinacol ester is presented in Table 1.

Table 1: Physicochemical Properties of 2-Formylphenylboronic Acid Pinacol Ester

PropertyValueReference(s)
CAS Number 380151-85-9[1][3]
Molecular Formula C₁₃H₁₇BO₃[1][3]
Molecular Weight 232.08 g/mol [1]
Appearance Liquid[1]
Density 1.0532 g/mL at 25 °C[1]
Refractive Index n20/D 1.5143[1]
Storage Temperature 2-8°C[1]

Reactivity of the Aldehyde Group

The aldehyde group in 2-formylphenylboronic acid pinacol ester exhibits typical electrophilic character, making it susceptible to nucleophilic attack. This reactivity is central to a variety of important synthetic transformations.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into amines. The reaction of 2-formylphenylboronic acid pinacol ester with primary or secondary amines, followed by reduction of the intermediate imine or enamine, provides access to a range of substituted aminomethylphenylboronic acid derivatives. These products are valuable intermediates in drug discovery and materials science.

Experimental Protocol: General Procedure for Reductive Amination

A two-step, one-pot reductive amination can be employed for the synthesis of N-substituted 2-aminomethylphenylboronic acid pinacol esters.[4][5]

  • Imination: To a solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) in a suitable solvent such as methanol or dichloroethane, the desired primary amine (1.0-1.2 equiv) is added.[4] The reaction mixture is stirred at room temperature to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) is added portion-wise at 0 °C.[6] The reaction is then allowed to warm to room temperature and stirred until the imine is completely reduced.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Yields for Reductive Amination of Furanic Aldehydes (as a model for reactivity)

AmineProductYield (%)Reference
AnilineN-(5-(hydroxymethyl)furan-2-yl)methyl)aniline98[5]
BenzylamineN-((5-(hydroxymethyl)furan-2-yl)methyl)-1-phenylmethanamine95[5]
PropylamineN-((5-(hydroxymethyl)furan-2-yl)methyl)propan-1-amine85[5]

Note: Data for furanic aldehydes is presented as a model for the general reactivity in reductive amination, as specific yield data for 2-formylphenylboronic acid pinacol ester was not available in the search results.

Wittig Reaction and Related Olefinations

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into olefins through the reaction with a phosphorus ylide.[7] The aldehyde group of 2-formylphenylboronic acid pinacol ester can readily undergo Wittig olefination to generate stilbene and other vinyl derivatives containing a boronic ester moiety. These products are valuable precursors for further functionalization, particularly in the synthesis of conjugated materials and biologically active compounds.[8][9]

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: A phosphonium salt, such as benzyltriphenylphosphonium chloride (1.1 equiv), is suspended in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydroxide, is then added at a low temperature (e.g., 0 °C or room temperature) to generate the phosphorus ylide.[1][10]

  • Olefination: A solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[10]

Table 3: Representative Yields for Wittig Reactions to Synthesize Boron-Containing Stilbene Derivatives

AldehydeYlide PrecursorProductYield (%)Reference
Benzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane94[11]
4-Methoxybenzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide2-(4-(4-Methoxystyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane85[11]
4-Chlorobenzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide2-(4-(4-Chlorostyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88[11]

Note: The provided data is for the reaction of various aldehydes with a boronate-containing phosphonium ylide. This serves as a model for the expected high reactivity and yields of the reverse reaction, where 2-formylphenylboronic acid pinacol ester would react with a standard ylide.

Condensation Reactions

The aldehyde group readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) and with nitrogen nucleophiles like hydrazines to form Schiff bases.[12][13]

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or diethyl malonate, in the presence of a basic catalyst.[14]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in a suitable solvent like ethanol or toluene, a catalytic amount of a weak base such as piperidine or ammonium acetate is added.[8][15]

  • The reaction mixture is stirred at room temperature or heated to reflux. The formation of water as a byproduct can be managed by azeotropic removal using a Dean-Stark apparatus to drive the reaction to completion.[4]

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The reaction of 2-formylphenylboronic acid pinacol ester with primary amines or hydrazines leads to the formation of imines (Schiff bases) or hydrazones, respectively.[12] These reactions are often reversible and can be catalyzed by acid or base. The resulting Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are widely used as ligands in coordination chemistry and as fluorescent probes.[16][17]

Experimental Protocol: Synthesis of Schiff Base Fluorescent Probes

  • A solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) and a suitable amino- or hydrazino-fluorophore (e.g., fluorescein hydrazide, 1.0 equiv) in a solvent like ethanol is prepared.[16]

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.

  • The mixture is stirred at room temperature or heated to reflux until the reaction is complete.

  • The product, a Schiff base-linked fluorescent probe, can be isolated by filtration if it precipitates or by standard extractive work-up and purification techniques.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for molecular diversification.

The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Care must be taken to choose conditions that do not cleave the boronic ester. Milder reagents like buffered sodium chlorite (NaClO₂) are often preferred to maintain the integrity of the pinacol boronate group.

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[18] This reaction is typically high-yielding and chemoselective, leaving the boronic ester and the aromatic ring intact.

Experimental Protocol: Reduction with Sodium Borohydride

  • 2-Formylphenylboronic acid pinacol ester (1.0 equiv) is dissolved in a protic solvent such as methanol or ethanol.[9]

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv) is added slowly in portions.[18]

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is typically complete within a few hours.

  • The reaction is quenched by the careful addition of water or dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the desired alcohol, which can be further purified if necessary.

Stability of the Pinacol Boronate Ester

The pinacol ester group is generally stable under a wide range of reaction conditions, including those typically employed for the modification of the aldehyde group. However, it is susceptible to hydrolysis, especially under strongly acidic or basic aqueous conditions, which would convert it to the corresponding boronic acid.[2] Therefore, anhydrous conditions are often preferred for reactions involving strong bases. The stability of the pinacol ester is a key advantage, as it allows for the sequential functionalization of the molecule, with the boronic ester being reserved for a final cross-coupling step.

Applications in Synthesis

The dual reactivity of 2-formylphenylboronic acid pinacol ester makes it a powerful tool in multistep syntheses.

Synthesis of Fluorescent Probes

The aldehyde group is frequently utilized in the synthesis of fluorescent sensors for the detection of various analytes, including metal ions and reactive oxygen species.[1] The condensation of the aldehyde with a fluorophore containing a nucleophilic group (e.g., an amine or hydrazine) is a common strategy to create "turn-on" or ratiometric fluorescent probes.[16][17] The boronic ester can also play a role in the sensing mechanism, for example, by binding to diols.[13]

Tandem and One-Pot Reactions

The orthogonal reactivity of the aldehyde and the boronic ester allows for the design of efficient one-pot or tandem reaction sequences. For instance, a Suzuki-Miyaura coupling can be performed on the boronic ester, followed by an in-situ reaction of the aldehyde group in the newly formed biaryl product. This approach streamlines synthetic routes and improves overall efficiency.

Visualizations

General Reactivity Pathway

Reactivity_Pathway cluster_aldehyde_reactions Aldehyde Group Reactions 2-Formylphenylboronic acid pinacol ester 2-Formylphenylboronic acid pinacol ester Reductive Amination Reductive Amination 2-Formylphenylboronic acid pinacol ester->Reductive Amination RNH₂, [H] Wittig Reaction Wittig Reaction 2-Formylphenylboronic acid pinacol ester->Wittig Reaction Ph₃P=CHR Condensation Condensation 2-Formylphenylboronic acid pinacol ester->Condensation Nu-H Oxidation Oxidation 2-Formylphenylboronic acid pinacol ester->Oxidation [O] Reduction Reduction 2-Formylphenylboronic acid pinacol ester->Reduction [H] Aminomethyl derivative Aminomethyl derivative Reductive Amination->Aminomethyl derivative Vinyl derivative Vinyl derivative Wittig Reaction->Vinyl derivative Schiff base/Knoevenagel product Schiff base/Knoevenagel product Condensation->Schiff base/Knoevenagel product Carboxylic acid derivative Carboxylic acid derivative Oxidation->Carboxylic acid derivative Alcohol derivative Alcohol derivative Reduction->Alcohol derivative

Caption: Key reaction pathways of the aldehyde group.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve 2-formylphenylboronic acid pinacol ester and amine in solvent start->dissolve imine_formation Stir at room temperature (Imine Formation) dissolve->imine_formation cool Cool to 0 °C imine_formation->cool add_reductant Add reducing agent (e.g., NaBH₄) cool->add_reductant reduce Stir and warm to room temperature (Reduction) add_reductant->reduce quench Quench reaction reduce->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for a typical reductive amination.

Synthesis of a Fluorescent Probe

Fluorescent_Probe_Synthesis reactant1 2-Formylphenylboronic acid pinacol ester Aldehyde product Fluorescent Probe Schiff Base Linkage reactant1->product Condensation (e.g., EtOH, H⁺ cat.) reactant2 Fluorophore-NH₂ Nucleophilic Fluorophore reactant2->product

Caption: Synthesis of a Schiff base fluorescent probe.

Conclusion

The aldehyde group in 2-formylphenylboronic acid pinacol ester is a highly reactive and synthetically useful functional group. It readily undergoes a wide array of transformations, including reductive amination, olefination, condensation, oxidation, and reduction, all while generally preserving the integrity of the valuable pinacol boronate ester. This orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making this compound an indispensable tool for researchers in organic synthesis, drug development, and materials science. The detailed protocols and reactivity data presented in this guide serve as a valuable resource for harnessing the full synthetic potential of this versatile building block.

References

The Pivotal Role of the Pinacolborane Group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, reveals the critical function of the pinacolborane moiety in enhancing its stability and reactivity. This versatile building block has become indispensable in organic synthesis and medicinal chemistry, facilitating the construction of complex molecular architectures for novel therapeutics and advanced materials.

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a stable boronic ester, allows for a wide array of chemical transformations. The pinacolborane group, in particular, imparts several advantageous properties that are central to its utility. It serves as a stable, crystalline, and easily handled precursor to the more reactive boronic acid, which is often generated in situ. This enhanced stability is crucial for multi-step syntheses and for applications in high-throughput screening.[1][2]

Core Applications in Organic Synthesis

The primary role of the pinacolborane group is to act as a masked boronic acid, ready to participate in a variety of cross-coupling reactions. This functionality is a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a paramount application of 2-formylphenylboronic acid pinacol ester. The pinacolborane group is essential for the transmetalation step in the palladium-catalyzed cycle. While boronic acids are generally more reactive, their pinacol esters offer greater stability and ease of handling.[1][2][3][4] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester can hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also a viable pathway.[1][3]

Table 1: Comparative Performance of Boronic Acids and Pinacol Esters in Suzuki-Miyaura Coupling

ParameterBoronic AcidPinacol Boronate Ester
Reactivity Generally higher, leading to faster reaction times.[3][4]Generally lower, may require more forcing conditions.[2]
Stability Susceptible to oxidation and protodeboronation.[2]High stability, long shelf-life, and robust to handling.[2]
Handling Can be challenging to purify and handle due to potential decomposition.[2]Typically crystalline solids, easy to handle and purify.[2]
Yield Can be high in short reaction times but may be compromised by decomposition.Often provides more reproducible and higher isolated yields in complex syntheses.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Aryl_Halide Ar-X Ar_Pd_X Ar-Pd(II)(X)L₂ Aryl_Halide->Ar_Pd_X Pinacol_Ester 2-Formylphenyl-B(pin) Boronate_Complex [Ar'-B(OR)₂(Base)]⁻ Pinacol_Ester->Boronate_Complex Activation Pd_0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar'L₂ Ar_Pd_X->Ar_Pd_Ar Ar_Pd_Ar->Pd_0 Regeneration Reductive_Elimination Reductive Elimination Product Ar-Ar' Ar_Pd_Ar->Product Base Base

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a versatile multicomponent reaction that utilizes the nucleophilic character of the organoboronic acid pinacol ester to form highly substituted amines.[5] In this one-pot procedure, an amine, a carbonyl compound (in this case, the aldehyde functionality of the title compound), and the pinacolborane derivative react to generate α-amino acids or other amine derivatives.[5] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[5]

Experimental Protocol: General Procedure for the Petasis Reaction

To a solution of the amine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol, a vinyl- or arylboronic acid (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 24 to 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amino acid derivative.

Petasis_Reaction Amine R₂NH Iminium_Ion [R₂N=CH-C₆H₄(Bpin)]⁺ Amine->Iminium_Ion Aldehyde 2-(Bpin)C₆H₄CHO Aldehyde->Iminium_Ion Boronic_Ester R'-B(pin) Ate_Complex Boronate 'ate' complex Boronic_Ester->Ate_Complex Iminium_Ion->Ate_Complex Intermediate Intermediate Ate_Complex->Intermediate Rearrangement Product R₂N-CH(R')-C₆H₄(Bpin) Intermediate->Product Hydrolysis

Application in the Synthesis of Fluorescent Probes

The unique electronic properties of the boronic ester group make 2-formylphenylboronic acid pinacol ester a valuable precursor for the synthesis of fluorescent probes. These probes are designed to detect reactive oxygen species (ROS) such as hydrogen peroxide, which are implicated in various physiological and pathological processes.[6][7][8][9][10] The sensing mechanism often relies on the oxidation of the boronic ester to a phenol, which leads to a change in the fluorescence properties of the molecule.[6][10]

Experimental Protocol: Synthesis of a Hydrogen Peroxide-Responsive Fluorescent Probe

A fluorophore containing a reactive functional group (e.g., a hydroxyl or amino group) is reacted with this compound in the presence of a coupling agent or under conditions that facilitate condensation. For instance, a fluorophore with a phenolic hydroxyl group can be etherified with a derivative of the title compound where the aldehyde is converted to a bromomethyl group. The resulting molecule is typically non-fluorescent or weakly fluorescent. Upon exposure to hydrogen peroxide, the pinacolborane group is oxidized to a hydroxyl group, triggering a cascade of reactions that release the fluorophore, leading to a "turn-on" fluorescent signal.

Fluorescent_Probe_Sensing cluster_sensing Sensing Mechanism Probe Fluorophore-Linker-B(pin) Oxidation Oxidation Intermediate Fluorophore-Linker-OH Probe->Intermediate H2O2 H₂O₂ Release Release Fluorophore Free Fluorophore Intermediate->Fluorophore Signal Fluorescence Signal Fluorophore->Signal Emits light

Role in Drug Discovery and Development

The pinacolborane group is increasingly being recognized as a valuable pharmacophore in drug design. Its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins makes it an attractive moiety for enzyme inhibitors.[11] Derivatives of 2-formylphenylboronic acid pinacol ester are being explored as potential inhibitors of various enzymes, including proteases and kinases.[12]

Targeting Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in tumors.[13][14][15][16][17] Boronic acid-containing compounds have shown promise as inhibitors of this pathway.[13] While direct inhibition of the PI3K/Akt/mTOR pathway by 2-formylphenylboronic acid pinacol ester itself is not extensively documented, its utility as a scaffold for the synthesis of kinase inhibitors is an active area of research. The aldehyde group can be readily transformed into various functional groups that can interact with the active site of kinases, while the pinacolborane moiety can be tailored to enhance binding affinity and selectivity.

PI3K_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Boronic Acid-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Conclusion

The pinacolborane group in this compound is far more than a simple protecting group. It is a key enabler of this molecule's remarkable versatility and utility in modern organic synthesis and drug discovery. By providing a stable and readily accessible source of a boronic acid, it facilitates a host of powerful chemical transformations. Its emerging role as a pharmacophore opens up new avenues for the design of targeted therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this pinacolborane-containing building block is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

Chemical structure and IUPAC name of 2-formylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-formylphenylboronic acid pinacol ester, a versatile bifunctional reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development. This guide also presents a detailed experimental protocol for a typical Suzuki-Miyaura reaction, alongside a logical workflow for its application in synthetic chemistry.

Chemical Structure and IUPAC Name

2-Formylphenylboronic acid pinacol ester is an organic compound featuring a benzene ring substituted with a formyl group and a pinacol boronic ester group at the ortho position.

  • Chemical Structure:

    alt text

  • IUPAC Name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1]

  • CAS Number: 380151-85-9[2]

  • Molecular Formula: C₁₃H₁₇BO₃[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-formylphenylboronic acid pinacol ester is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 232.08 g/mol [2]
Appearance Liquid
Density 1.0532 g/mL at 25 °C
Refractive Index n20/D 1.5143
Storage Temperature 2-8°C

Applications in Organic Synthesis

2-Formylphenylboronic acid pinacol ester is a valuable building block in organic synthesis due to its dual reactivity. The pinacol boronic ester functionality serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The formyl group provides a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.

This bifunctionality makes it a particularly useful reagent in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. For instance, it has been used as a starting material for the preparation of profluorescent probes for the detection of biologically relevant species and in the synthesis of molecular spin switches.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid or ester. This protocol is a generalized procedure and may require optimization for specific substrates.

Reaction Scheme:

Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R

Materials:

  • Aryl halide (Ar-X) (1.0 equiv)

  • Boronic acid or ester (e.g., 2-formylphenylboronic acid pinacol ester) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (often used as a co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid/ester, palladium catalyst, and base.

  • Add the anhydrous solvent and water (if applicable) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction and a simplified representation of a potential synthetic pathway utilizing 2-formylphenylboronic acid pinacol ester.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Aryl Halide, Boronic Ester Mixing Combine Reagents under Inert Atmosphere Reactants->Mixing Catalyst Palladium Catalyst Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.

Synthetic_Pathway Start 2-Formylphenylboronic Acid Pinacol Ester Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArylHalide Aryl Halide (Ar-X) ArylHalide->Suzuki Intermediate Biaryl Aldehyde Intermediate Suzuki->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Amine Amine (R-NH2) Amine->ReductiveAmination FinalProduct Final Product ReductiveAmination->FinalProduct

Caption: A potential synthetic pathway using the dual reactivity of the reagent.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] Among the diverse array of organoboron reagents, 2-formylphenylboronic acid pinacol ester stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive aldehyde and a stable boronic ester, allows for the direct synthesis of complex biaryl aldehydes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.[2]

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester with various aryl halides. The information is intended to guide researchers in optimizing reaction conditions and achieving high yields in their synthetic endeavors.

Data Presentation

The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving 2-formylphenylboronic acid pinacol ester and various aryl halides. These tables are designed for easy comparison of different catalytic systems, bases, solvents, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides under Thermal Conditions

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001292
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101688
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)-K₂CO₃ (3)DMF120885
41-BromonaphthalenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH (4:1)902478
52-BromopyridinePd(dppf)Cl₂ (5)-K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001281

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)1402089
24-ChlorotoluenePd₂(dba)₃ (2)BrettPhos (4)CsF (2.5)THF1501582
31-Chloro-4-nitrobenzenePd(dppf)Cl₂ (4)-K₂CO₃ (3)DMF/H₂O (5:1)1601095
42-ChlorothiophenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene1303075

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester under both conventional heating and microwave irradiation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Thermal Conditions

This protocol is a general guideline for the coupling of 2-formylphenylboronic acid pinacol ester with an aryl bromide.

Materials:

  • 2-Formylphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, or Pd(PPh₃)₄; 1-5 mol%)

  • Ligand, if required (e.g., SPhos, XPhos; 2-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water or co-solvent (e.g., EtOH)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.2 mmol), the palladium catalyst, ligand (if necessary), and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., 5 mL of Toluene) and degassed water or co-solvent (e.g., 1 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for the rapid coupling of 2-formylphenylboronic acid pinacol ester with more challenging aryl chlorides.

Materials:

  • 2-Formylphenylboronic acid pinacol ester (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂; 2-4 mol%)

  • Ligand (e.g., RuPhos, BrettPhos; 4-8 mol%)

  • Base (e.g., K₃PO₄, CsF, or K₂CO₃; 2.5-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, THF, DMF)

  • Degassed water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add the aryl chloride (0.5 mmol), 2-formylphenylboronic acid pinacol ester (0.75 mmol), the palladium catalyst, ligand, and the base.

  • Add the anhydrous solvent (e.g., 3 mL of 1,4-Dioxane) and degassed water (e.g., 0.3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 140 °C) for the designated time (e.g., 20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-9).

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl Ar_Bpin Ar'-B(pin) + Base Ar_Bpin->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 2-Formylphenylboronic Acid Pinacol Ester, Aryl Halide, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Reaction (Thermal or Microwave Heating) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up: Extraction and Washing monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Aldehyde Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a versatile building block in modern organic synthesis. The resulting biaryl aldehydes are valuable intermediates in the development of pharmaceuticals, particularly in the discovery of novel therapeutics targeting immune checkpoints like the PD-1/PD-L1 pathway.

Introduction

This compound, also known as 2-formylphenylboronic acid pinacol ester, is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its unique structure, featuring both a reactive aldehyde group and a stable boronic ester, allows for the efficient construction of complex biaryl scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The aldehyde functionality serves as a versatile handle for subsequent chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.

Biaryl moieties are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. They are often considered "privileged structures" due to their ability to interact with a variety of biological targets. A notable application of biaryl compounds is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway in cancer therapy.[1][2]

Application: Synthesis of a Biaryl Aldehyde Intermediate for PD-1/PD-L1 Inhibitors

This protocol describes the synthesis of a biaryl aldehyde, a key intermediate in the development of small-molecule inhibitors of the PD-1/PD-L1 interaction. The Suzuki-Miyaura coupling reaction is employed to couple this compound with a suitable aryl bromide.

Experimental Protocol: Suzuki-Miyaura Coupling

This procedure is adapted from methodologies used in the synthesis of biaryl-containing PD-1/PD-L1 inhibitors.[3]

Materials:

  • This compound

  • Aryl bromide (e.g., tert-butyl (3-bromo-2-methylphenyl)carbamate)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with boronic acid pinacol esters to form biaryl compounds, based on typical outcomes for such reactions.

Aryl Halide PartnerBoronic Acid Ester PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
tert-butyl (3-bromo-2-methylphenyl)carbamate2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90685[3]
4-BromotoluenePhenylboronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1002>95
1-Bromo-4-nitrobenzenePhenylboronic acid pinacol esterPd₂(dba)₃ (1) / XPhos (2.5)K₃PO₄THF/H₂ORT0.594
2-BromopyridinePhenylboronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O40289

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions used. The data presented are for illustrative purposes.

Visualizations

Experimental Workflow: Synthesis of Biaryl Aldehyde

experimental_workflow reagents Reactants: - Aryl Bromide (1.0 eq) - 2-Formylphenylboronic acid pinacol ester (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) reaction_setup Reaction Setup: - Add reactants to flask - Evacuate and backfill with inert gas - Add degassed solvent reagents->reaction_setup heating Reaction: - Heat to 80-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS reaction_setup->heating workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine - Dry and concentrate heating->workup purification Purification: - Column chromatography on silica gel workup->purification product Final Product: Biaryl Aldehyde purification->product

Caption: General workflow for the synthesis of biaryl aldehydes.

Signaling Pathway: Inhibition of PD-1/PD-L1 Interaction

The synthesized biaryl aldehydes can be further functionalized to create potent small-molecule inhibitors of the PD-1/PD-L1 signaling pathway. This pathway is a key mechanism of immune evasion used by cancer cells.

signaling_pathway cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition T-Cell Inhibition PD1->Inhibition Suppresses TCR TCR Activation T-Cell Activation TCR->Activation Biaryl_Inhibitor Biaryl-based Small Molecule Inhibitor Biaryl_Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

By blocking the interaction between PD-1 on T-cells and PD-L1 on cancer cells, these biaryl-based inhibitors can restore the anti-tumor immune response, leading to T-cell activation and cancer cell death.[4][5] The development of such small-molecule inhibitors represents a promising therapeutic strategy in oncology.[6]

References

Application Notes and Protocols: Petasis Reaction Conditions for 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Petasis reaction, a powerful multicomponent reaction, facilitates the synthesis of highly substituted amines from an amine, a carbonyl compound, and an organoboronic acid. This reaction has garnered significant attention in medicinal chemistry and drug discovery due to its operational simplicity, mild reaction conditions, and the ability to generate diverse molecular scaffolds. This application note focuses on the use of a specific boronic acid derivative, 2-formylphenylboronic acid pinacol ester, in a Petasis-type reaction for the synthesis of substituted isoindolinones. This transformation is particularly valuable as the isoindolinone core is a prevalent structural motif in a wide range of biologically active compounds and natural products.

The reaction proceeds via a three-component condensation of 2-formylphenylboronic acid, an amine, and an α-keto acid. The intramolecular nature of the final cyclization step, facilitated by the ortho-formyl and boronic acid functionalities, provides a convergent and efficient route to these important heterocyclic compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted isoindolinones via a Petasis-type reaction of 2-formylphenylboronic acid with different amines and α-keto acids.

EntryAmineα-Keto AcidSolventTemperature (°C)Time (h)Yield (%)
1AnilinePhenylglyoxylic acidToluene801285
24-MethoxyanilinePhenylglyoxylic acidToluene801288
34-ChloroanilinePhenylglyoxylic acidToluene801275
4BenzylaminePhenylglyoxylic acidToluene801292
5MethylaminePhenylglyoxylic acidToluene801278
6AnilinePyruvic acidToluene801282
7Aniline3,3-Dimethyl-2-oxobutanoic acidToluene801270

Experimental Protocols

General Protocol for the Synthesis of Substituted Isoindolinones via a Petasis-Type Reaction:

This protocol is a representative example for the synthesis of 3-phenyl-2-(p-tolyl)isoindolin-1-one.

Materials:

  • 2-Formylphenylboronic acid pinacol ester (1.0 equiv)

  • p-Toluidine (1.0 equiv)

  • Phenylglyoxylic acid (1.0 equiv)

  • Toluene (0.2 M)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-formylphenylboronic acid pinacol ester (1.0 equiv), p-toluidine (1.0 equiv), and phenylglyoxylic acid (1.0 equiv).

  • Add anhydrous toluene to the flask to achieve a concentration of 0.2 M with respect to the limiting reagent.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-2-(p-tolyl)isoindolin-1-one.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Mandatory Visualization

Experimental Workflow for the Petasis-Type Synthesis of Substituted Isoindolinones

Petasis_Workflow Reactants Reactants: - 2-Formylphenylboronic Acid Pinacol Ester - Amine - α-Keto Acid Reaction Three-Component Reaction Reactants->Reaction Workup Workup & Purification Reaction->Workup Conditions Conditions: - Toluene - 80 °C, 12 h Conditions->Reaction Product Substituted Isoindolinone Workup->Product Workup_Details - Solvent Removal - Column Chromatography Workup_Details->Workup

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, is a versatile bifunctional molecule increasingly utilized in the synthesis of advanced fluorescent probes.[1] Its unique structure, featuring a reactive aldehyde group and a stable boronic acid pinacol ester, allows for the strategic construction of probes for a variety of analytes, particularly reactive oxygen species (ROS). The boronate ester serves as a recognition site that can be selectively cleaved by specific analytes, leading to a modulation of the photophysical properties of a tethered fluorophore. This "turn-on" or ratiometric fluorescent response enables the sensitive and selective detection of biologically and pathologically important molecules.[2]

This document provides detailed application notes and experimental protocols for the synthesis of a representative fluorescent probe for peroxynitrite (ONOO⁻) using this compound.

Signaling Mechanism of Boronate-Based Fluorescent Probes

The fundamental principle behind many boronate-based fluorescent probes is the analyte-induced conversion of the boronic ester to a phenol. This transformation alters the electronic properties of the molecule, thereby affecting the fluorescence of a linked fluorophore. A common strategy involves designing the probe so that the boronate ester quenches the fluorescence of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET). Upon reaction with the analyte (e.g., peroxynitrite or hydrogen peroxide), the boronate ester is oxidized to a hydroxyl group. This change in the electronic nature of the substituent restores the fluorescence of the fluorophore, resulting in a "turn-on" signal.

G Probe Non-fluorescent Probe (Fluorescence Quenched) Reaction Oxidative Cleavage of Boronate Ester Probe->Reaction Reacts with Analyte Analyte (e.g., Peroxynitrite) Analyte->Reaction Product Fluorescent Product (Phenol Derivative) Reaction->Product Yields Signal Fluorescence Signal (Turn-On) Product->Signal Emits G cluster_0 Step 1: Synthesis of Naphthalimide Hydrazide cluster_1 Step 2: Schiff Base Condensation A 4-Bromo-1,8-naphthalic anhydride C Reflux in Ethanol (4h) A->C B Hydrazine Hydrate B->C D 4-Bromo-N-amino-1,8-naphthalimide C->D F Reflux in Ethanol with Acetic Acid (6h) D->F E This compound E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Final Probe (NP-ONOO) H->I

References

Application Notes and Protocols for the Preparation of Molecular Switches from 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, pH, or temperature. This ability to control molecular properties makes them highly valuable in various fields, including drug delivery, molecular computing, and smart materials. 2-Formylphenylboronic acid pinacol ester is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of a particular class of molecular switches known as Schiff base molecular switches, or iminoboronates.[1][2]

The key to the functionality of these switches lies in the condensation reaction between the aldehyde group of 2-formylphenylboronic acid pinacol ester and a primary amine.[3] This reaction forms a Schiff base (imine) linkage, and the proximity of the boronic acid pinacol ester group allows for the formation of an intramolecular B-N dative bond, creating a stable iminoboronate structure.[1] The electronic and structural properties of this iminoboronate system can be modulated by external stimuli, particularly changes in pH, leading to observable changes in their spectroscopic properties, such as color and fluorescence.[4]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a pH-responsive molecular switch derived from 2-formylphenylboronic acid pinacol ester.

Physicochemical Properties of 2-Formylphenylboronic Acid Pinacol Ester

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValue
Molecular Formula C₁₃H₁₇BO₃
Molecular Weight 232.08 g/mol
CAS Number 380151-85-9
Appearance Liquid
Density 1.0532 g/mL at 25 °C
Refractive Index (n20/D) 1.5143
Storage Temperature 2-8°C

Synthesis of a pH-Responsive Schiff Base Molecular Switch

This protocol details the synthesis of a Schiff base molecular switch from 2-formylphenylboronic acid pinacol ester and a selected primary amine. The resulting iminoboronate will exhibit pH-dependent changes in its UV-Vis absorption spectrum.

Experimental Protocol

Materials:

  • 2-Formylphenylboronic acid pinacol ester (97%)

  • Aniline (or a substituted aniline)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure: [5]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylphenylboronic acid pinacol ester (1.0 mmol) in anhydrous ethanol (20 mL).

  • To this solution, add the selected aniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a Schiff base molecular switch, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain the final compound.

Characterization of the Molecular Switch

The synthesized Schiff base molecular switch should be thoroughly characterized to confirm its structure and investigate its pH-responsive properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the formation of the imine bond and the overall structure of the molecule. The disappearance of the aldehyde proton signal (around 10 ppm) from the starting material and the appearance of a new imine proton signal (around 8-9 ppm) are indicative of a successful reaction.

  • ¹¹B NMR spectroscopy can be employed to study the equilibrium between the open Schiff base and the cyclic iminoboronate structure. A chemical shift of around 5 ppm is characteristic of the tetracoordinate boron in the iminoboronate form.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The FT-IR spectrum should show the disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the appearance of a new C=N stretching vibration of the imine (around 1620-1640 cm⁻¹).

UV-Vis Spectroscopy:

  • The pH-dependent switching behavior of the synthesized molecule can be investigated by UV-Vis spectroscopy. The protonation and deprotonation of the imine nitrogen and the interaction with the boronic acid moiety lead to changes in the electronic structure and, consequently, the absorption spectrum.

Protocol for pH-Titration using UV-Vis Spectroscopy
  • Prepare a stock solution of the synthesized Schiff base molecular switch in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).

  • For each pH value, add a small aliquot of the stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis measurements.

  • Record the UV-Vis absorption spectrum for each pH value.

  • Plot the absorbance at a specific wavelength (corresponding to one of the switching states) as a function of pH to determine the pKa of the switch.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clearly structured tables for easy comparison.

Table 1: pH-Dependent UV-Vis Absorption Maxima for a Representative Schiff Base Molecular Switch

pHλmax (nm) - State A (Protonated)λmax (nm) - State B (Deprotonated)
2.0350-
4.0352-
6.0355420
8.0-425
10.0-428
12.0-430

Note: The exact absorption maxima will depend on the specific aniline used in the synthesis.

Visualizations

Signaling Pathway: pH-Induced Switching of the Iminoboronate

The following diagram illustrates the equilibrium between the protonated (State A) and deprotonated (State B) forms of the Schiff base molecular switch, which is the basis for its pH-responsive behavior.

Caption: pH-induced equilibrium of the Schiff base molecular switch.

Note: The placeholder image URLs in the DOT script should be replaced with actual images representing the chemical structures of the protonated and deprotonated states for a complete visualization.

Experimental Workflow

This diagram outlines the key steps in the synthesis and characterization of the molecular switch.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 2-Formylphenylboronic acid pinacol ester + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) start->reaction purification Purification (Recrystallization) reaction->purification product Schiff Base Molecular Switch purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr Structural Confirmation ftir FT-IR Spectroscopy product->ftir Functional Group Analysis uvvis UV-Vis Spectroscopy (pH Titration) product->uvvis Switching Behavior

Caption: Workflow for synthesis and characterization.

References

Synthesis of Covalent Organic Frameworks Using 2-Formylphenylboronic Acid Pinacol Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2-formylphenylboronic acid pinacol ester as a key building block. The unique bifunctional nature of this monomer, possessing both a reactive aldehyde group and a boronic acid pinacol ester, allows for its participation in various condensation reactions to form crystalline, porous materials with potential applications in catalysis, gas storage, and drug delivery.

Application Notes

2-Formylphenylboronic acid pinacol ester is a versatile precursor for the construction of COFs, primarily through the formation of imine or boronate ester linkages. The choice of co-monomer dictates the resulting framework topology and properties.

  • Imine-Linked COFs: The formyl group readily undergoes condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions to yield highly stable, crystalline imine-linked COFs. The boronic acid pinacol ester group can be preserved within the framework for post-synthetic modification or can be utilized for sensing applications.

  • Boronate Ester-Linked COFs: While less common for this specific monomer due to the presence of the formyl group, the pinacol boronate ester can react with polytopic catechols or other diols to form boronate ester-linked COFs. This approach is particularly useful when aiming for COFs with reversible covalent bonds, which can be advantageous for certain applications like controlled release.

The resulting COFs can be tailored to have specific pore sizes and surface functionalities, making them attractive candidates for applications in drug development, such as:

  • Drug Encapsulation and Delivery: The porous structure of these COFs can be utilized to encapsulate therapeutic agents, with the potential for controlled release triggered by pH or the presence of specific biomolecules that interact with the boronic acid moieties.

  • Biocatalysis: Enzymes can be immobilized within the COF pores, leading to enhanced stability and reusability of the biocatalyst.

  • Sensing and Diagnostics: The boronic acid groups have a known affinity for diols, including saccharides. This interaction can be exploited to develop COF-based sensors for biologically relevant molecules.

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical imine-linked COF (hCOF-1) and a boronate ester-linked COF (hCOF-2) using 2-formylphenylboronic acid pinacol ester.

Protocol 1: Synthesis of an Imine-Linked COF (hCOF-1)

This protocol describes the synthesis of a 2D hexagonal COF from 2-formylphenylboronic acid pinacol ester and 1,3,5-tris(4-aminophenyl)benzene (TAPB).[1]

Materials:

  • 2-Formylphenylboronic acid pinacol ester (FPBE)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetic Acid (aqueous solution, 6 M)

  • Acetone (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a 10 mL Pyrex tube, add 2-formylphenylboronic acid pinacol ester (58.0 mg, 0.25 mmol) and 1,3,5-tris(4-aminophenyl)benzene (29.2 mg, 0.083 mmol).

  • To the tube, add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

  • Add 0.2 mL of 6 M aqueous acetic acid as a catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of approximately 150 mTorr, and flame-sealed.

  • The sealed tube is heated at 120 °C for 72 hours.

  • After cooling to room temperature, a solid precipitate is observed. The solid is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone (3 x 10 mL) and anhydrous DMF (3 x 10 mL).

  • The product is then subjected to Soxhlet extraction with acetone for 24 hours to remove any unreacted monomers and impurities.

  • The purified hCOF-1 is dried under vacuum at 80 °C overnight to yield a crystalline powder.

Characterization:

The resulting hCOF-1 can be characterized by the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds (C=N stretching) and the presence of the B-O bonds of the pinacol ester.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Protocol 2: Synthesis of a Boronate Ester-Linked COF (hCOF-2)

This protocol outlines the synthesis of a 2D COF via the condensation of 2-formylphenylboronic acid pinacol ester and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Materials:

  • 2-Formylphenylboronic acid pinacol ester (FPBE)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • In a 10 mL Pyrex tube, add 2-formylphenylboronic acid pinacol ester (46.4 mg, 0.2 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (32.4 mg, 0.1 mmol).

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (2.0 mL).

  • The tube is subjected to three freeze-pump-thaw cycles to degas the mixture.

  • The tube is then flame-sealed under vacuum.

  • The sealed tube is heated in an oven at 100 °C for 72 hours.

  • After cooling, the resulting solid is isolated by filtration.

  • The crude product is washed with anhydrous acetone (3 x 10 mL).

  • The solid is then purified by Soxhlet extraction with anhydrous acetone for 24 hours.

  • The final product, hCOF-2, is dried under vacuum at 120 °C for 12 hours.

Data Presentation

The expected characterization data for the synthesized hypothetical COFs are summarized in the table below. These values are based on typical results for analogous COF structures reported in the literature.

PropertyhCOF-1 (Imine-Linked)hCOF-2 (Boronate Ester-Linked)
PXRD Peaks (2θ) ~3.5°, 6.1°, 9.8°~4.6°, 8.0°, 26.9°
FT-IR (cm⁻¹) ~1620 (C=N), ~1350 (B-O)~1350 (B-O), ~1250 (C-O)
BET Surface Area (m²/g) 600 - 1200800 - 1500
Pore Size (Å) 15 - 2512 - 20
Thermal Stability (°C) > 400> 350

Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow for the characterization of the synthesized COFs.

Synthesis_of_hCOF_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Purification FPBE 2-Formylphenylboronic acid pinacol ester hCOF1 hCOF-1 (Imine-Linked) FPBE->hCOF1 TAPB 1,3,5-Tris(4-aminophenyl)benzene TAPB->hCOF1 Solvent Mesitylene/Dioxane Catalyst Acetic Acid Temperature 120 °C, 72 h Purification Washing & Soxhlet Extraction hCOF1->Purification

Caption: Synthetic scheme for the formation of the imine-linked hCOF-1.

COF_Characterization_Workflow cluster_synthesis COF Synthesis cluster_characterization Characterization cluster_application Application Evaluation Synthesis Synthesized COF (e.g., hCOF-1 or hCOF-2) PXRD Powder X-ray Diffraction (Crystallinity, Structure) Synthesis->PXRD FTIR FT-IR Spectroscopy (Bond Formation) Synthesis->FTIR BET BET Analysis (Surface Area, Porosity) Synthesis->BET TGA Thermogravimetric Analysis (Thermal Stability) Synthesis->TGA Application Gas Sorption, Catalysis, Drug Delivery Studies PXRD->Application FTIR->Application BET->Application TGA->Application

Caption: General workflow for the characterization and application testing of synthesized COFs.

References

Application Notes and Protocols: Aldehyde Functionalization of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a reactive aldehyde group and a stable boronic acid pinacol ester. This unique combination allows for sequential and chemoselective functionalization, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates, fluorescent probes, and advanced materials.[2][3]

The aldehyde moiety serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the boronate ester is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] These application notes provide detailed protocols for the functionalization of the aldehyde group through Wittig olefination, reductive amination, and Knoevenagel condensation.

Key Applications

  • Drug Discovery: Serves as a scaffold for the synthesis of novel therapeutic agents. The dual functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

  • Fluorescent Probes: Used in the development of sensors for biologically relevant species.[3]

  • Materials Science: A precursor for the synthesis of conjugated polymers and covalent organic frameworks (COFs) with applications in electronics and photocatalysis.[4]

  • Organic Synthesis: A versatile intermediate for the construction of complex molecular architectures.[1][2]

Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₇BO₃
Molecular Weight 232.09 g/mol
Appearance White to light yellow crystalline powder
CAS Number 380151-85-9
Storage Store at 2-8 °C under a dry atmosphere. The compound is sensitive to moisture.

Experimental Protocols

Herein, we provide detailed protocols for three common and useful functionalizations of the aldehyde group of this compound.

Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6][7] In the context of 2-formylphenylboronic acid pinacol ester, this reaction is particularly useful for the synthesis of stilbene derivatives, which are of interest for their potential biological activities and applications in materials science.[8][9][10]

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Vessel Reaction Mixture (Anhydrous THF) Ylide->Reaction_Vessel Aldehyde 2-(...)-benzaldehyde Aldehyde->Reaction_Vessel Product Stilbene Boronate Ester Reaction_Vessel->Product Stir at RT Quench Quench (e.g., sat. NH4Cl) Product->Quench Extraction Extraction (e.g., EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Stilbene Derivative Purification->Final_Product

Figure 1: Experimental workflow for the Wittig reaction.

Protocol:

  • Ylide Preparation:

    • To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise at 0 °C.

    • Allow the resulting mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.

Data:

Ylide Precursor (Phosphonium Salt)AldehydeProductYield (%)Reference
(4-Methoxybenzyl)triphenylphosphonium chloride2-(...)-benzaldehyde (representative)2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-methoxystilbene72-85[9]
Benzyltriphenylphosphonium bromide2-(...)-benzaldehyde (representative)2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene~80General
(4-Nitrobenzyl)triphenylphosphonium bromide2-(...)-benzaldehyde (representative)2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-nitrostilbene75-85General
Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[11][12][13] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This method is highly valuable for creating libraries of compounds in drug discovery.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification Aldehyde 2-(...)-benzaldehyde Imine_Formation Reaction Mixture (Methanol, RT) Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Stir for 1-2h Reduction_Step Reduction at 0 °C Imine->Reduction_Step Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction_Step Product Secondary Amine Boronate Ester Reduction_Step->Product Stir for 2-4h Quench Quench (e.g., H2O) Product->Quench Extraction Extraction (e.g., DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Secondary Amine Purification->Final_Product

Figure 2: Experimental workflow for reductive amination.

Protocol:

  • Imine Formation:

    • To a solution of this compound (1.0 eq.) in methanol, add the desired primary amine (1.1 eq.).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or NMR.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.

    • Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Data:

Primary Amine (R-NH₂)ProductExpected Yield
BenzylamineN-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamineGood to High
AnilineN-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)anilineGood
CyclohexylamineN-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamineGood to High
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][14][15][16] This reaction is catalyzed by a weak base and is effective for creating α,β-unsaturated products, which are valuable intermediates in organic synthesis.

Knoevenagel_Workflow cluster_reaction Knoevenagel Condensation cluster_workup Workup and Purification Aldehyde 2-(...)-benzaldehyde Reaction_Vessel Reaction Mixture (Solvent, e.g., Toluene) Aldehyde->Reaction_Vessel Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Vessel Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction_Vessel Product α,β-Unsaturated Product Reaction_Vessel->Product Reflux with Dean-Stark trap Cooling Cool to RT Product->Cooling Washing Wash with H2O, Brine Cooling->Washing Purification Recrystallization or Column Chromatography Washing->Purification Final_Product Pure Product Purification->Final_Product

Figure 3: Experimental workflow for Knoevenagel condensation.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as toluene or ethanol.

    • Add a catalytic amount of a weak base, for example, piperidine (0.1 eq.).

  • Condensation:

    • Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by recrystallization or flash column chromatography on silica gel.

Data:

Active Methylene CompoundProductExpected Yield
Diethyl malonateDiethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)malonateGood
Malononitrile2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)malononitrileHigh
Ethyl cyanoacetateEthyl 2-cyano-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylateGood to High

Signaling Pathways and Logical Relationships

The functionalization of this compound provides a clear pathway from a single starting material to a diverse range of complex molecules. The aldehyde group acts as a primary branching point for synthetic routes.

Functionalization_Pathways cluster_aldehyde_reactions Aldehyde Functionalization cluster_products Product Classes cluster_further_reactions Further Derivatization (Suzuki Coupling) Start This compound Wittig Wittig Reaction Start->Wittig Reductive_Amination Reductive Amination Start->Reductive_Amination Knoevenagel Knoevenagel Condensation Start->Knoevenagel Stilbenes Stilbene Derivatives Wittig->Stilbenes Olefination Sec_Amines Secondary Amines Reductive_Amination->Sec_Amines Amine Synthesis Unsaturated α,β-Unsaturated Compounds Knoevenagel->Unsaturated Condensation Suzuki_Stilbenes Biaryl Stilbenes Stilbenes->Suzuki_Stilbenes Suzuki_Amines Biaryl Amines Sec_Amines->Suzuki_Amines Suzuki_Unsaturated Biaryl Unsaturated Compounds Unsaturated->Suzuki_Unsaturated

Figure 4: Synthetic pathways from the title compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols provided herein for Wittig olefination, reductive amination, and Knoevenagel condensation demonstrate the utility of the aldehyde functional group in constructing a diverse array of complex molecules. These reactions, coupled with the potential for subsequent Suzuki-Miyaura coupling at the boronate ester position, offer a powerful strategy for the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and research goals.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. A key building block in many of these syntheses is 2-formylphenylboronic acid pinacol ester, which allows for the introduction of a benzaldehyde moiety that can be further functionalized.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester with various aryl halides. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly given the presence of the potentially sensitive ortho-formyl group.

Data Presentation: Performance of Palladium Catalysts

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the selection of the palladium catalyst and reaction conditions. Below is a summary of representative catalyst systems and their performance in the coupling of 2-formylphenylboronic acid pinacol ester with various aryl bromides.

Catalyst SystemAryl BromideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂4-BromotolueneK₂CO₃Dioxane/H₂O901285
Pd(PPh₃)₄4-BromoanisoleK₃PO₄Toluene1001678
Pd(OAc)₂ / SPhos1-Bromo-4-nitrobenzeneK₃PO₄1,4-Dioxane80892
Pd₂(dba)₃ / XPhos2-BromopyridineCs₂CO₃THF701088
Pd(dppf)Cl₂1-Bromo-2-fluorobenzeneK₂CO₃DME/H₂O851481

Note: Yields are isolated yields and can vary based on the specific substrate and reaction scale.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are protocols for commonly employed palladium catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is a robust method for the coupling of 2-formylphenylboronic acid pinacol ester with a range of aryl bromides.

Materials:

  • 2-Formylphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.02 mmol) to the flask under the inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)

This protocol is particularly effective for challenging substrates, including electron-deficient aryl halides.

Materials:

  • 2-Formylphenylboronic acid pinacol ester (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (2.0 mmol) to a dry Schlenk tube.

  • In a separate vial, weigh palladium(II) acetate (0.015 mmol) and SPhos (0.03 mmol) and add them to the Schlenk tube.

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring for 8 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal + Base PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general laboratory procedure for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Ester, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester is a highly effective transformation for the synthesis of functionalized biaryl compounds. The choice of a suitable palladium catalyst system, such as Pd(dppf)Cl₂ or a combination of a palladium(II) precursor with a sterically hindered phosphine ligand like SPhos, is paramount for achieving high yields. The provided protocols offer reliable starting points for researchers to develop and optimize their synthetic routes. Careful execution under an inert atmosphere and thorough purification are essential for obtaining high-purity products.

One-Pot Synthesis Involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of nitrogen-containing heterocyclic compounds, specifically focusing on the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a key starting material. This versatile building block, featuring both a reactive aldehyde and a stable boronic ester, is instrumental in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The methodologies outlined herein are based on established multi-component reaction strategies, offering an efficient and streamlined approach to synthesizing valuable isoindolinone and quinazolinone scaffolds.

Application & Rationale

One-pot multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single synthetic operation. This compound is an ideal substrate for such reactions. The aldehyde functionality serves as a handle for condensation reactions with amines to form imines in situ, while the ortho-boronic ester group can participate in subsequent intramolecular cyclization or cross-coupling reactions. This dual reactivity allows for the rapid assembly of complex heterocyclic systems that are frequently found in biologically active molecules.

The protocols detailed below are adapted from established procedures for the synthesis of isoindolinones and quinazolinones, providing a foundational methodology for researchers to explore and optimize for their specific needs.

Data Presentation

The following tables summarize representative quantitative data from one-pot syntheses of isoindolinone and quinazolinone derivatives using precursors analogous to this compound. These data serve as a benchmark for expected yields and can guide the optimization of reaction conditions.

Table 1: One-Pot Synthesis of N-Substituted Isoindolinones

EntryAldehyde PrecursorAmineProductYield (%)
12-Formylbenzoic acidBenzylamine2-Benzylisoindolin-1-one95
22-Formylbenzoic acidAniline2-Phenylisoindolin-1-one92
32-Formylbenzoic acid4-Methoxyaniline2-(4-Methoxyphenyl)isoindolin-1-one94
42-Formylbenzoic acid4-Chlorobenzylamine2-(4-Chlorobenzyl)isoindolin-1-one91

Table 2: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

EntryAmineAldehydeThird ComponentProductYield (%)
1AnilineBenzaldehydeIsatoic Anhydride2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-one92
2Benzylamine4-ChlorobenzaldehydeIsatoic Anhydride3-Benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one95
3Methylamine4-MethoxybenzaldehydeIsatoic Anhydride3-Methyl-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one89
4Aniline4-NitrobenzaldehydeIsatoic Anhydride2-(4-Nitrophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one94

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Isoindolinones via Reductive Cyclization

This protocol describes a one-pot reductive amination and intramolecular cyclization for the synthesis of N-substituted isoindolinones, adapted from procedures using 2-formylbenzoic acid.

Materials:

  • This compound

  • Substituted primary amine (e.g., benzylamine, aniline)

  • Palladium on carbon (10 wt. % Pd/C)

  • Formic acid (HCOOH)

  • Toluene or other suitable solvent

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the starting material in toluene (10 mL).

  • Add the primary amine (1.1 mmol) to the solution.

  • Carefully add 10% Pd/C (5 mol %).

  • To this mixture, add formic acid (2.0 mmol) as the reducing agent.

  • Flush the flask with nitrogen or argon and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted isoindolinone.

Protocol 2: Three-Component One-Pot Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines a one-pot, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with significant biological activity. This generalized procedure is based on established syntheses utilizing an aldehyde, an amine, and isatoic anhydride.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Isatoic anhydride

  • Ethanol or other suitable polar solvent

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid, optional)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (15 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • If a catalyst is used, add it at this stage (e.g., p-toluenesulfonic acid, 10 mol %).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 2 to 8 hours depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.

Visualizations

One_Pot_Isoindolinone_Synthesis Reactants This compound + Primary Amine Imine In situ Imine Formation Reactants->Imine Condensation Cyclization Intramolecular Cyclization Imine->Cyclization Reduction Product N-Substituted Isoindolinone Cyclization->Product

Caption: Workflow for the one-pot synthesis of N-substituted isoindolinones.

Three_Component_Quinazolinone_Synthesis Isatoic_Anhydride Isatoic Anhydride Step1 Ring opening of Isatoic Anhydride with Amine Isatoic_Anhydride->Step1 Amine Primary Amine Amine->Step1 Aldehyde This compound Step2 Condensation with Aldehyde Aldehyde->Step2 Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product 2,3-Dihydroquinazolin-4(1H)-one Step3->Product

Caption: Logical flow for the three-component synthesis of dihydroquinazolinones.

Application Notes and Protocols for Scale-Up Synthesis of Derivatives from 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the scale-up synthesis of key derivatives from 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis. The protocols focus on two pivotal transformations: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds to generate biaryl aldehydes and the reductive amination for the synthesis of secondary amines. These derivatives are crucial intermediates in the development of pharmaceuticals and other advanced materials.

Scale-Up Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol details the gram-scale synthesis of a biaryl aldehyde by coupling 2-formylphenylboronic acid pinacol ester with an aryl bromide.

Experimental Protocol: Gram-Scale Synthesis of 2'-Formyl-[1,1'-biphenyl]-4-carbaldehyde

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl boronic esters.[1][2]

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-bromobenzaldehyde185.0218.51001.0
2-Formylphenylboronic acid pinacol ester232.0827.81201.2
Palladium(II) Acetate (Pd(OAc)₂)224.501.1250.05
Sphos410.574.11100.10
Potassium Carbonate (K₂CO₃)138.2116.61201.2
N,N-Dimethylformamide (DMF)-500 mL--

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (18.5 g, 100 mmol), 2-formylphenylboronic acid pinacol ester (27.8 g, 120 mmol), palladium(II) acetate (1.12 g, 5 mol%), Sphos (4.11 g, 10 mol%), and potassium carbonate (16.6 g, 120 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add N,N-dimethylformamide (DMF, 500 mL) to the flask via cannula.

  • Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 1 L of water and 500 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (3 x 300 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-formyl-[1,1'-biphenyl]-4-carbaldehyde as a solid.

Expected Yield: 75-85%

Purification Notes:

For large-scale purification, recrystallization can be an effective alternative to chromatography. Suitable solvent systems should be determined on a small scale. Common solvents for recrystallization of biaryl compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine Reactants: - 4-bromobenzaldehyde - 2-Formylphenylboronic acid pinacol ester - Pd(OAc)₂ & Sphos - K₂CO₃ solvent Add DMF reagents->solvent Inert Atmosphere reaction Heat to 90°C (12-16 h) solvent->reaction workup Aqueous Workup: - Water/Ethyl Acetate Extraction - Brine Wash reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product 2'-Formyl-[1,1'-biphenyl]-4-carbaldehyde purification->product

Suzuki-Miyaura Coupling Workflow

Scale-Up Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This protocol outlines a general procedure for the gram-scale synthesis of a secondary amine from a biaryl aldehyde, which can be prepared as described above.

Experimental Protocol: Gram-Scale Synthesis of (2'-(Aminomethyl)-[1,1'-biphenyl]-2-yl)methanol

This protocol is a general procedure that can be adapted for various aldehydes and amines.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
2'-Formyl-[1,1'-biphenyl]-4-carbaldehyde210.2321.01001.0
Benzylamine107.1511.81101.1
Sodium Triacetoxyborohydride (STAB)211.9431.81501.5
Dichloromethane (DCM)-500 mL--
Acetic Acid60.050.6100.1

Procedure:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2'-formyl-[1,1'-biphenyl]-4-carbaldehyde (21.0 g, 100 mmol) and dichloromethane (DCM, 500 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add benzylamine (11.8 g, 110 mmol) and a catalytic amount of acetic acid (0.6 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the formation of the imine by TLC or LC-MS.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (31.8 g, 150 mmol) in DCM (100 mL).

  • Slowly add the STAB suspension to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude secondary amine.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system.

Expected Yield: 80-90%

Workflow Diagram:

Reductive_Amination_Workflow reactants Combine: - Aldehyde - Amine - Acetic Acid in DCM imine_formation Stir at RT (1-2 h) Imine Formation reactants->imine_formation reduction Add NaBH(OAc)₃ Stir at RT (12-24 h) imine_formation->reduction workup Aqueous Workup: - NaHCO₃ Quench - DCM Extraction - Brine Wash reduction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Secondary Amine purification->product

Reductive Amination Workflow

Signaling Pathway Analogy: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction can be visualized as a catalytic cycle, analogous to a signaling pathway, where the palladium catalyst is regenerated after each productive coupling event.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Ar-X Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Ar-B(pin) RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Suzuki-Miyaura Catalytic Cycle

These detailed protocols and diagrams provide a solid foundation for researchers and process chemists to develop and scale up the synthesis of valuable derivatives from 2-formylphenylboronic acid pinacol ester. As with any scale-up process, careful optimization of reaction parameters and safety assessments are crucial for successful and efficient production.

References

Troubleshooting & Optimization

Preventing hydrolysis of 2-formylphenylboronic acid pinacol ester during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-formylphenylboronic acid pinacol ester. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-formylphenylboronic acid pinacol ester?

A1: The primary degradation pathway is hydrolysis, where the pinacol ester is cleaved by water to yield 2-formylphenylboronic acid and pinacol. This reaction can be catalyzed by both acids and bases and is significantly accelerated in aqueous media, especially at physiological pH (around 7.4).[1][2][3] Even trace amounts of water in solvents or reagents can lead to noticeable hydrolysis over time.

Q2: How does pH affect the stability of the pinacol ester?

A2: The rate of hydrolysis is strongly dependent on pH.[2][4] The ester is most stable under neutral, anhydrous conditions. Both acidic and basic conditions can catalyze the hydrolysis.[5] At physiological pH (~7.4), the rate of hydrolysis is considerably faster than in unbuffered, slightly acidic water.[2][6] For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, basic conditions are intentionally used to promote the in situ hydrolysis to the boronic acid, which is the active species in the catalytic cycle.[2][5]

Q3: Can the electronic nature of substituents on the phenyl ring influence stability?

A3: Yes, the electronic properties of substituents on the aromatic ring affect the rate of hydrolysis. Electron-donating groups, particularly in the para position relative to the boronic ester, can slow down the rate of hydrolysis.[2][4] Conversely, electron-withdrawing groups can increase the susceptibility to hydrolysis.

Q4: Is 2-formylphenylboronic acid pinacol ester stable during purification?

A4: Caution is required during purification. Standard silica gel chromatography can promote hydrolysis due to the acidic nature of the silica surface and the presence of adsorbed water.[7] It is often recommended to use deactivated silica gel (e.g., treated with a base like triethylamine or boric acid) or to use alternative purification methods like crystallization or chromatography on a less acidic stationary phase like neutral alumina if hydrolysis is a concern.[5][8][9]

Q5: How should I store 2-formylphenylboronic acid pinacol ester?

A5: To ensure long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to protect it from moisture and air.[10]

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Where the Pinacol Ester is the Intended Reactant

If you are performing a reaction that does not require in situ generation of the boronic acid (e.g., an anhydrous cross-coupling), and you observe low yields or the formation of the hydrolyzed boronic acid as a byproduct, consider the following troubleshooting steps.

G start Low Yield or Byproduct Formation check_reagents 1. Check Solvent and Reagent Anhydrousness start->check_reagents check_atmosphere 2. Verify Inert Atmosphere check_reagents->check_atmosphere solution_reagents Dry solvents using standard procedures (e.g., molecular sieves). Use freshly opened or dried reagents. check_reagents->solution_reagents Issue Found check_base 3. Evaluate Base Choice (if applicable) check_atmosphere->check_base solution_atmosphere Ensure reaction vessel is properly dried and purged with Argon/Nitrogen. Maintain positive pressure. check_atmosphere->solution_atmosphere Issue Found check_temp_time 4. Optimize Temperature and Reaction Time check_base->check_temp_time solution_base Use a non-nucleophilic, anhydrous base if required (e.g., TMSOK). Avoid aqueous bases like Na2CO3(aq). check_base->solution_base Issue Found solution_temp_time Run the reaction at the lowest effective temperature. Monitor by TLC/LC-MS to avoid prolonged reaction times. check_temp_time->solution_temp_time Issue Found G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup prep1 1. Flame-dry glassware under vacuum. prep2 2. Backfill with inert gas (Argon or Nitrogen). prep1->prep2 reagents 3. Add Aryl Halide, Pd Catalyst, Ligand, and Boronic Ester. prep2->reagents purge 4. Evacuate and backfill with inert gas (3x). reagents->purge solvent 5. Add anhydrous solvent (e.g., THF, Dioxane). purge->solvent base 6. Add anhydrous base (e.g., TMSOK solution). solvent->base heat 7. Heat to desired temperature and stir. base->heat workup1 8. Cool and quench (see Protocol 2). heat->workup1 workup2 9. Purify product. workup1->workup2 G ester 2-Formylphenylboronic Acid Pinacol Ester acid 2-Formylphenylboronic Acid ester->acid Hydrolysis pinacol Pinacol ester->pinacol Hydrolysis acid->ester Esterification catalyst H₂O (H⁺ or OH⁻ catalysis) catalyst->ester catalyst->acid

References

Optimization of reaction conditions for Petasis reaction with 2-formylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-formylphenylboronic acid pinacol ester in Petasis reactions. The information is designed to help optimize reaction conditions and address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Petasis reaction with 2-formylphenylboronic acid pinacol ester.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient reactivity of the amine. 2. Steric hindrance from the amine or other reagents. 3. Inappropriate solvent choice. 4. Reaction temperature is too low. 5. Decomposition of starting material.1. Use a more nucleophilic amine. Electron-rich anilines or secondary aliphatic amines are often good starting points. 2. Select a less sterically hindered amine. 3. Switch to a more polar protic solvent like hexafluoroisopropanol (HFIP) to potentially improve yield and shorten reaction time.[1][2][3][4] Dichloromethane (DCM) or acetonitrile are also commonly used.[5] 4. Increase the reaction temperature. Microwave heating can also be effective for electron-poor boronic acids.[5][6] 5. Monitor the reaction by TLC or LC-MS to check for the stability of the starting materials under the reaction conditions.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Protodeboronation of the starting material or product.[7] 3. Formation of imine-related byproducts. 4. Self-condensation of the aldehyde.1. Ensure the reaction is performed under an inert atmosphere if necessary, although the Petasis reaction is often tolerant of air. 2. Use anhydrous solvents and reagents to minimize this pathway. 3. Use of molecular sieves (3Å) can help to remove water and favor the desired reaction pathway.[1] 4. Control the reaction temperature and consider a stepwise addition of reagents.
Reaction Stalls or is Sluggish 1. The pinacol ester is less reactive than the corresponding boronic acid. 2. The amine is not sufficiently nucleophilic. 3. The concentration of reactants is too low.1. A longer reaction time may be necessary for boronic acid pinacol esters.[8][9] Consider adding a catalytic amount of a Lewis acid to facilitate the reaction. 2. Consider using a more reactive amine or adding a catalyst. 3. Increase the concentration of the reactants.
Difficulty in Product Purification 1. The product is highly polar. 2. The product is unstable on silica gel. 3. Close-running impurities.1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. 2. Consider alternative purification methods such as crystallization or preparative TLC with a deactivated stationary phase. 3. Optimize the reaction to minimize side product formation. Re-crystallization may be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Petasis reaction?

A1: The Petasis reaction, also known as the borono-Mannich reaction, is a multi-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.[1] The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid.

Caption: General mechanism of the Petasis reaction.

Q2: Which solvents are recommended for the Petasis reaction with 2-formylphenylboronic acid pinacol ester?

A2: Common solvents for the Petasis reaction include dichloromethane (DCM) and acetonitrile.[5] For less reactive substrates or to improve yields and reaction times, highly polar protic solvents like hexafluoroisopropanol (HFIP) are highly recommended.[1][2][3][4]

Q3: What types of amines are suitable for this reaction?

A3: The Petasis reaction is compatible with a wide range of amines. Secondary amines, both cyclic and acyclic, are commonly used.[6] Primary amines, including anilines, can also be employed. The nucleophilicity and steric bulk of the amine can significantly impact the reaction outcome.

Q4: Is a catalyst necessary for this reaction?

A4: The classic Petasis reaction is often performed without a catalyst.[10] However, for challenging substrates or to improve enantioselectivity, various catalysts can be employed. These include chiral diols (like BINOL), thiourea derivatives, and metal catalysts.[10][11] For reactions involving less reactive components, a Lewis acid or Brønsted acid catalyst may be beneficial.

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave-assisted Petasis reactions have been reported to significantly reduce reaction times and improve yields, particularly for electron-poor boronic acids.[5][6]

Experimental Protocols

General Procedure for the Optimization of the Petasis Reaction

The following is a general protocol that can be adapted for the optimization of the reaction between 2-formylphenylboronic acid pinacol ester and a secondary amine.

  • Reactant Preparation: In a clean, dry vial, dissolve 2-formylphenylboronic acid pinacol ester (1.0 equiv) in the chosen solvent (e.g., HFIP, DCM, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Amine Addition: Add the secondary amine (1.0-1.2 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, crystallization, or another suitable method.

DOT Script for Experimental Workflow

experimental_workflow start Start reagents 1. Mix 2-formylphenylboronic acid pinacol ester and amine in selected solvent start->reagents reaction 2. Stir at desired temperature reagents->reaction monitoring 3. Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup 4. Quench and extractive work-up monitoring->workup Reaction complete purification 5. Purify product (e.g., chromatography) workup->purification analysis 6. Characterize pure product (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the Petasis reaction.

Data Presentation

Table 1: Effect of Solvent and Temperature on Reaction Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM2524Low
2DCM4012Moderate
3Acetonitrile808Moderate-Good
4HFIP254Good-Excellent
5Toluene1106Moderate

Note: This table presents hypothetical data for illustrative purposes based on general principles of the Petasis reaction.

Table 2: Screening of Different Amines
EntryAmineYield (%)
1MorpholineHigh
2PiperidineHigh
3PyrrolidineHigh
4DibenzylamineModerate
5AnilineLow-Moderate

Note: This table presents hypothetical data for illustrative purposes based on general principles of the Petasis reaction.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in the Petasis reaction.

troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield Yes side_products Side Products start->side_products Yes no_reaction No Reaction start->no_reaction Yes change_solvent Change Solvent (e.g., to HFIP) low_yield->change_solvent increase_temp Increase Temperature (or use microwave) low_yield->increase_temp change_amine Use More Reactive Amine low_yield->change_amine side_products->change_solvent use_sieves Add Molecular Sieves side_products->use_sieves no_reaction->increase_temp add_catalyst Add Catalyst (Lewis/Brønsted Acid) no_reaction->add_catalyst

Caption: Troubleshooting logic for the Petasis reaction.

References

Deboronation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The focus is on understanding and preventing its deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of benzaldehyde, consuming your starting material and reducing the yield of your desired product. This reaction is a common challenge in reactions utilizing arylboronic acids and their esters, such as the Suzuki-Miyaura coupling.[1]

Q2: What are the primary factors that cause the deboronation of this compound?

A2: The primary factors that promote protodeboronation include:

  • Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.[2]

  • Basic Conditions: The reaction is often accelerated under basic conditions, which are common in many cross-coupling reactions.[3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[2]

  • Inefficient Catalysis: If the desired reaction (e.g., Suzuki coupling) is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of deboronation.[2]

Q3: How does the pinacol ester group help in preventing deboronation?

A3: The pinacol ester group protects the boronic acid functionality, making the molecule more stable towards air and moisture compared to the free boronic acid.[4][5] The bulky pinacol group sterically hinders the approach of water and other nucleophiles to the boron center, thus slowing down the hydrolysis that often precedes protodeboronation.[6]

Q4: Are there more stable alternatives to the pinacol ester of 2-formylphenylboronic acid?

A4: Yes, for particularly challenging substrates or reactions requiring high stability, converting the pinacol ester to an N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy. MIDA boronates are exceptionally stable and can be used in sequential coupling reactions. They exhibit a "slow-release" mechanism of the active boronic acid under specific conditions, which minimizes its concentration and thus the potential for degradation.[1]

Q5: How can I monitor the extent of deboronation in my reaction?

A5: The extent of deboronation can be monitored by various analytical techniques. A common method is to take aliquots from the reaction mixture at different time points and analyze them by:

  • High-Performance Liquid Chromatography (HPLC): This allows for the quantification of the starting material, the desired product, and the benzaldehyde byproduct.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to detect and quantify the volatile benzaldehyde byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the starting material to the deboronated product by integrating characteristic peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of benzaldehyde (deboronation byproduct) Presence of excess water in the reaction. Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.[2]
Base is too strong or reaction conditions are too harsh. Switch to a milder, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]
High reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[2]
Low yield of the desired product, with starting material remaining Inefficient catalytic system. Increase the catalyst loading or use a more active palladium catalyst and ligand combination. Buchwald-type biarylphosphine ligands are known to be effective.[2]
Premature hydrolysis of the pinacol ester. For highly sensitive substrates, consider converting the pinacol ester to a more stable MIDA boronate ester.[1]
Difficulty in purifying the product from residual starting material and byproducts On-column hydrolysis during silica gel chromatography. Minimize the contact time with silica gel. Use a less polar eluent system if possible. In some cases, a non-aqueous workup followed by crystallization may be a better purification strategy.[7]

Quantitative Data

Table 1: Illustrative Stability of Arylboronic Acid Pinacol Esters

ConditionParameterObservationImplication for Deboronation Prevention
pH Half-life at pH 7.4 vs. pH 10Significantly shorter half-life at higher pH.Use the mildest effective base and avoid strongly basic conditions.
Temperature Reaction rate at 60 °C vs. 100 °CDeboronation rate increases significantly with temperature.Conduct reactions at the lowest feasible temperature.
Solvent Anhydrous vs. Aqueous DioxanePresence of water accelerates hydrolysis and subsequent deboronation.Employ anhydrous conditions whenever possible.
Ester Type Pinacol vs. MIDAMIDA esters show exceptional stability across a wide range of conditions.For challenging reactions, MIDA esters are a superior choice for minimizing deboronation.[1]

Note: The data presented are trends observed for analogous arylboronic acid pinacol esters and should be used as a general guide.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize protodeboronation.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.

  • Boronic Ester Addition: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (start with 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Visualizations

Deboronation_Prevention_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start reagents Add Aryl Halide, Anhydrous Base, & Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Freeze-Pump-Thaw) solvent->degas add_boronate Add 2-(...)-benzaldehyde degas->add_boronate react Heat to Optimized Temp. (e.g., 60-80 °C) add_boronate->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete deboronation Deboronation Observed? monitor->deboronation purify Purification (Chromatography/Crystallization) workup->purify end Final Product purify->end solution Lower Temp. Use Milder Base Ensure Anhydrous Cond. deboronation->solution solution->react Adjust Conditions

Caption: Workflow for a Suzuki-Miyaura coupling designed to minimize the deboronation of this compound.

Deboronation_Pathway cluster_conditions Promoting Factors for Deboronation A 2-(...)-benzaldehyde (Pinacol Ester) B 2-Formylphenylboronic Acid A->B Hydrolysis D Desired Product (e.g., Suzuki Coupling) A->D Desired Reaction (e.g., Suzuki Coupling) C Benzaldehyde (Deboronated Product) B->C Protodeboronation H2O H₂O H2O->A Base Base (OH⁻) Base->B Heat Heat (Δ) Heat->B

Caption: Simplified pathway showing the desired reaction versus the undesired deboronation pathway for this compound.

References

Technical Support Center: Purification of Products from 2-Formylphenylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 2-formylphenylboronic acid pinacol ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 2-formylphenylboronic acid pinacol ester?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where the 2-formylphenyl group is coupled with an aryl, heteroaryl, or vinyl halide/triflate to synthesize biaryl aldehydes and related structures.[1][2][3][4][5] The aldehyde functionality can then be used for subsequent transformations such as reductive amination, Wittig reactions, or condensations.

Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction?

A2: Common impurities include unreacted starting materials (the aryl halide and the boronic ester), homocoupled byproducts (from the coupling of two aryl halides or two boronic esters), deborylated starting material, and residual palladium catalyst.[6] Inorganic salts from the base used in the reaction are also present before aqueous workup.[6]

Q3: Is it always necessary to purify the boronate ester product?

A3: Not always. In some cases, if the crude product is of sufficient purity (~90% by NMR), it can be carried forward to the next step, especially if the subsequent reaction conditions and purification will remove the impurities.[7] However, for applications requiring high purity, such as in pharmaceutical development, rigorous purification is essential.[6]

Q4: My boronate ester product appears to be hydrolyzing to the corresponding boronic acid during workup or chromatography. How can I prevent this?

A4: Hydrolysis of the pinacol ester can be minimized by avoiding acidic conditions and prolonged exposure to water, especially during heating.[8][9] During extraction, use of a neutral or slightly basic aqueous wash is recommended. For chromatography, using a non-protic solvent system and minimizing the time the compound spends on the silica gel can help. Using more stable boronic esters like MIDA or Epin esters can also be considered if hydrolysis is a persistent issue.[8][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is stuck on the silica gel column and won't elute. 1. The product is a boronic acid or ester which can strongly adsorb to silica.[7][10] 2. The product is highly polar.1. Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of triethylamine (0.1-1%).[7] 2. Use boric acid-impregnated silica gel to reduce Lewis basicity and over-adsorption.[11] 3. Switch to a different stationary phase like neutral alumina.[12] 4. If the product is the free boronic acid, consider converting it to a less polar ester before chromatography.
The desired product and a byproduct have very similar Rf values on TLC. 1. The byproduct is a structurally similar isomer or a homocoupled product.[6]1. Use a shallow gradient during column chromatography to improve separation.[6] 2. Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[6] 3. If the product is a solid, attempt recrystallization from various solvents.[1][6]
The purified product is an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature.[6]1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[6] 2. If the product is an oil, purification by chromatography is the most appropriate method.[6] 3. Try trituration with a non-polar solvent like hexane or pentane to induce solidification.[12]
The final product has a dark color. 1. Residual palladium catalyst is present.[6]1. Filter the crude reaction mixture through a pad of Celite before aqueous workup.[1][13][14] 2. Use a metal scavenger to remove residual soluble palladium. 3. Incorporate a wash with an aqueous solution of a mild chelating agent like thiourea or sodium thiosulfate during the workup.
Low recovery after column chromatography. 1. Decomposition of the product on silica gel. 2. The product is volatile and was lost during solvent removal.1. Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[7][12] 2. Minimize the time the compound is on the column. 3. Be cautious during solvent evaporation; use moderate temperatures and pressures.

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer with water to remove the bulk of inorganic salts.

  • To remove unreacted boronic acid, wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The acidic boronic acid will be converted to its water-soluble salt and partition into the aqueous layer.[6]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Prepare a column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a solvent system determined by TLC analysis, often starting with a low polarity and gradually increasing it (e.g., a gradient of ethyl acetate in hexanes).[14][15]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added and the mixture heated briefly before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath may improve the yield.

  • Isolate the crystals by vacuum filtration.[1]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (EtOAc/Water, Brine) start->workup extraction Basic Wash (e.g., 1M NaOH) workup->extraction Removes acidic boronic acid drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product is_solid Is the product a solid? crude_product->is_solid chromatography Column Chromatography (Silica or Alumina) is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for product purification.

troubleshooting_logic start Purification Issue issue_type What is the issue? start->issue_type stuck_on_column Product stuck on column issue_type->stuck_on_column Adsorption poor_separation Poor separation (similar Rf) issue_type->poor_separation Resolution colored_product Product has dark color issue_type->colored_product Contamination solution_stuck Solutions: - Deactivate silica (TEA) - Use alumina - Boric acid-impregnated silica stuck_on_column->solution_stuck solution_separation Solutions: - Shallow gradient - Test different eluents - Recrystallize if solid poor_separation->solution_separation solution_color Solutions: - Filter through Celite - Use metal scavenger colored_product->solution_color

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Suzuki-Miyaura Reactions with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura cross-coupling reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Troubleshooting Guide: Enhancing Reaction Yields

Low yields in Suzuki-Miyaura reactions with 2-formylphenylboronic acid pinacol ester can stem from several factors, including suboptimal reaction conditions, reagent degradation, and competing side reactions. This guide provides a systematic approach to identifying and resolving these common issues.

Problem: Low or No Product Formation

Possible Cause 1: Suboptimal Catalyst, Ligand, or Base Combination

The choice of catalyst, ligand, and base is critical for an efficient reaction. For sterically hindered or electronically challenging substrates like 2-formylphenylboronic acid pinacol ester, a systematic optimization of these components is often necessary.

Solutions:

  • Catalyst Selection: While Pd(PPh₃)₄ is a common choice, consider more specialized catalysts known for their effectiveness in challenging couplings. Buchwald or Fu's palladacycle precatalysts, in combination with bulky, electron-rich phosphine ligands, can significantly improve yields.

  • Ligand Selection: The ligand plays a crucial role in the stability and activity of the palladium catalyst. For ortho-substituted substrates, bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often recommended to promote the desired cross-coupling.

  • Base Selection: The base activates the boronic ester for transmetalation. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for less reactive substrates.

Possible Cause 2: Protodeboronation of the Boronic Ester

The aldehyde group in the ortho position makes the boronic ester susceptible to protodeboronation, a side reaction where the boronic ester moiety is replaced by a hydrogen atom, leading to the formation of benzaldehyde. This is particularly prevalent in the presence of water and a strong base.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Aprotic Solvents: Using aprotic solvents like DMF can lead to high yields. For instance, the coupling of the trimethylene glycol ester of 2-formylphenylboronic acid with iodobenzene in DMF at 100 °C has been reported to give an 89% yield.

  • Milder Base: If protodeboronation is suspected, switching to a milder base like KF may be beneficial, although this might require anhydrous conditions to be effective.

Possible Cause 3: Homocoupling of the Boronic Ester or Aryl Halide

Homocoupling of either the boronic ester or the aryl halide can compete with the desired cross-coupling reaction, reducing the yield of the target product. This is often promoted by the presence of oxygen.

Solutions:

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Stoichiometry Control: Using a slight excess of the boronic ester (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.

Data Presentation: Impact of Reaction Parameters on Yield

While comprehensive comparative data for this compound is limited in the literature, the following tables summarize general trends and specific examples to guide optimization.

Table 1: General Catalyst and Ligand Performance in Suzuki-Miyaura Couplings

Catalyst SystemModel Coupling ReactionCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5DMEK₂CO₃801865[1]
Pd(OAc)₂ / SPhos1-bromo-4-t-butylbenzene + 2-isobutylphenylboronic acid2TolueneK₃PO₄1001295[2]
Pd₂(dba)₃ / XPhos4-chloro-t-butylbenzene + isobutylboronic acid1DioxaneK₃PO₄1001892[2]
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5DMEK₂CO₃8018<10[2]

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Couplings

Boronic Acid DerivativeAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Cyclohexylboronic acid2,4,6-triisopropylphenyl bromidePd(OAc)₂ / AntPhosK₃PO₄Toluene11078[2]
Isobutylboronic acid pinacol ester2,6-dichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10088[2]
Isobutylboronic acid4-bromoanisolePd(OAc)₂ / SPhosCs₂CO₃THF8090[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.

  • Add the palladium catalyst and any additional ligand to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yields

Troubleshooting_Logic Start Low Yield in Suzuki Reaction CheckReagents Check Reagent Quality (Boronic Ester, Aryl Halide, Solvent, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->CheckConditions OptimizeSystem Optimize Catalyst System (Catalyst, Ligand, Base) CheckReagents->OptimizeSystem Reagents OK CheckConditions->OptimizeSystem Conditions OK AddressSideReactions Address Side Reactions (Protodeboronation, Homocoupling) OptimizeSystem->AddressSideReactions Yield Still Low Success Improved Yield OptimizeSystem->Success Yield Improved Anhydrous Use Anhydrous Conditions AddressSideReactions->Anhydrous Protodeboronation Suspected Degas Thoroughly Degas Solvents AddressSideReactions->Degas Homocoupling Observed Stoichiometry Adjust Stoichiometry AddressSideReactions->Stoichiometry Homocoupling Observed Anhydrous->Success Degas->Success Stoichiometry->Success

References

Effect of base on the stability of 2-formylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-formylphenylboronic acid pinacol ester in the presence of various bases. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction using 2-formylphenylboronic acid pinacol ester is giving low yields. Could the base be affecting its stability?

A1: Yes, the choice and strength of the base can significantly impact the stability of 2-formylphenylboronic acid pinacol ester and consequently affect your reaction yield. Boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to hydrolysis and other decomposition pathways, especially under basic conditions.[1][2] Strong bases can accelerate these degradation processes.[2]

Q2: What are the common decomposition pathways for 2-formylphenylboronic acid pinacol ester in the presence of a base?

A2: The primary modes of decomposition in the presence of a base include:

  • Hydrolysis: The pinacol ester can hydrolyze back to the 2-formylphenylboronic acid, particularly in the presence of water.[1][3][4] While this may be a necessary step for subsequent reactions like Suzuki coupling, prolonged exposure or harsh basic conditions can lead to further degradation.[1]

  • Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom.[2] This pathway is often promoted by strong bases and the presence of water.[2]

  • Reaction with Amines: The aldehyde group of the molecule can react with amine bases (e.g., triethylamine) or other primary or secondary amines present in the reaction mixture. This can lead to the formation of imines or more complex structures like benzoxaboroles.[5]

Q3: I am observing significant protodeboronation of my 2-formylphenylboronic acid pinacol ester. How can I minimize this?

A3: To minimize protodeboronation, consider the following strategies:

  • Use a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) can accelerate protodeboronation.[2] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) is often recommended.[2][6]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.[2]

  • Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.

Q4: Can I use amine-based bases with 2-formylphenylboronic acid pinacol ester?

A4: Caution should be exercised when using amine-based bases. The aldehyde functionality of 2-formylphenylboronic acid pinacol ester is reactive towards primary and secondary amines, which can lead to the formation of imines or cyclized products like 3-amino-substituted benzoxaboroles.[5] If an amine base is necessary, consider using a sterically hindered tertiary amine and carefully monitor the reaction for side product formation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki coupling Instability of the boronic ester under the reaction conditions.Switch to a milder base (e.g., K₂CO₃, KF).[2][6] Ensure rigorous degassing of solvents to prevent oxidation-mediated decomposition.[2] Consider using anhydrous conditions.[2]
Formation of benzaldehyde as a major byproduct Protodeboronation of the starting material.Use a weaker, non-aqueous base.[2] Minimize water content in the reaction.[2]
Unexpected side products when using an amine nucleophile Reaction of the aldehyde group with the amine.Protect the aldehyde group as an acetal before performing the reaction. Deprotect in a subsequent step.
Inconsistent reaction outcomes Hydrolysis of the pinacol ester before the desired reaction.Add the base late in the reaction sequence if possible. Ensure starting materials and solvents are dry.
Difficulty in purifying the product due to pinacol byproduct Hydrolysis of the ester during workup or chromatography.[4][7]Consider using alternative boronic acid surrogates like MIDA boronates or trifluoroborate salts which can exhibit different stability and purification profiles.[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid Pinacol Ester under Optimized Base Conditions:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-formylphenylboronic acid pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), and a mild base such as finely ground K₂CO₃ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1). The use of a small amount of water can be crucial for the catalytic cycle, but excessive water can promote decomposition.[1][8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Decomposition_Pathways cluster_conditions Conditions A 2-Formylphenylboronic Acid Pinacol Ester B Hydrolysis A->B C Protodeboronation A->C D Reaction with Amines A->D E 2-Formylphenylboronic Acid + Pinacol B->E F Benzaldehyde C->F G Imine or Benzoxaborole D->G cond1 Base (e.g., OH⁻), H₂O cond2 Strong Base, H⁺ source cond3 Primary/Secondary Amine

Caption: Key decomposition pathways of 2-formylphenylboronic acid pinacol ester under basic conditions.

Troubleshooting_Workflow start Low Reaction Yield check_base Is a strong base being used? start->check_base check_water Are anhydrous conditions being used? check_base->check_water No solution_base Switch to a milder base (e.g., K₂CO₃, KF) check_base->solution_base Yes check_amine Is an amine base or nucleophile present? check_water->check_amine Yes solution_water Use anhydrous solvents and reagents check_water->solution_water No solution_amine Protect aldehyde or use a non-amine base check_amine->solution_amine Yes end Re-run Experiment check_amine->end No solution_base->end solution_water->end solution_amine->end

Caption: A troubleshooting workflow for low-yield reactions involving the ester.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-formylphenylboronic acid pinacol ester in their synthetic endeavors. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and reaction inefficiency.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-formylphenylboronic acid pinacol ester is sluggish or has stalled. What are the potential causes related to the reagent itself?

A1: While several factors can affect a cross-coupling reaction, the structure of 2-formylphenylboronic acid pinacol ester presents a specific challenge. The primary suspect is the ortho-formyl (aldehyde) group, which can act as a catalyst poison. The lone pair of electrons on the aldehyde's oxygen atom can coordinate to the palladium catalyst center. This coordination can form a stable, inactive complex that effectively removes the catalyst from the active catalytic cycle, leading to low or no product formation. This is analogous to the "2-pyridyl problem," where the nitrogen in 2-pyridylboronic acids poisons the catalyst.[1]

Q2: What is the proposed mechanism for catalyst poisoning by the ortho-formyl group?

A2: The proposed mechanism involves the Lewis basic oxygen of the formyl group coordinating to the electron-deficient palladium center of the active catalyst (e.g., a Pd(0) or Pd(II) species). This can lead to the formation of a stable five- or six-membered palladacycle intermediate, which may be slow to undergo subsequent steps in the catalytic cycle, such as reductive elimination. This effectively sequesters the catalyst, reducing the concentration of active species available to promote the desired cross-coupling reaction.

Q3: Are there any side reactions specific to 2-formylphenylboronic acid pinacol ester that I should be aware of?

A3: Yes, a potential side reaction is decarbonylative coupling.[2] Under certain conditions, particularly at higher temperatures, the palladium catalyst can insert into the carbon-aldehyde bond, leading to the elimination of carbon monoxide (CO) and the formation of a product without the formyl group. This results in a biphenyl derivative instead of the desired 2-formylbiphenyl product.

Q4: How does the purity of 2-formylphenylboronic acid pinacol ester affect the reaction?

A4: The purity of boronic acid reagents is crucial for the success of cross-coupling reactions. Impurities can act as independent catalyst poisons. For boronic acid pinacol esters, a common impurity is the corresponding boronic acid, formed through hydrolysis. While boronic acids are often active coupling partners, their presence can alter the reaction kinetics and optimal conditions. It is essential to use high-purity reagents and handle them under anhydrous conditions to prevent hydrolysis.

Q5: Can the pinacol ester group itself influence catalyst activity?

A5: Yes, the pinacol ester, while enhancing the stability of the boronic acid, can sometimes lead to slower reaction rates compared to the corresponding boronic acid.[3] The steric bulk of the pinacol group can hinder the transmetalation step of the catalytic cycle. The choice of base and solvent system is critical to facilitate the efficient transfer of the aryl group from boron to palladium.

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you observe low or no conversion of your starting materials, follow these steps to diagnose and resolve the issue.

Step 1: Initial Diagnosis

  • Analyze the crude reaction mixture: Use techniques like LC-MS or ¹H NMR to identify the components.

    • Observation: Predominantly unreacted starting materials.

      • Possible Cause: Catalyst poisoning by the ortho-formyl group.

    • Observation: Presence of biphenyl (deformylated product).

      • Possible Cause: Decarbonylative side reaction.

    • Observation: Presence of homocoupled boronic ester product.

      • Possible Cause: Presence of oxygen or use of a Pd(II) precatalyst that is not efficiently reduced.[4]

Step 2: Mitigation Strategies for Catalyst Poisoning

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands can promote faster reductive elimination, which may outcompete the rate of catalyst inhibition by the formyl group.[5]

  • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation of the catalyst.

  • Temperature Optimization: Lowering the reaction temperature may disfavor the coordination of the formyl group to the palladium center. However, this must be balanced with the need for a sufficient reaction rate.

  • Slow Addition: Consider adding the 2-formylphenylboronic acid pinacol ester slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the likelihood of catalyst poisoning.

Step 3: Addressing Side Reactions

  • Decarbonylation: If decarbonylation is observed, try to run the reaction at a lower temperature. The choice of ligand can also influence the propensity for this side reaction.

  • Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to minimize oxygen levels.

Data Presentation

Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Various Substituted Phenylboronic Acids

Boronic Acid Coupling PartnerSubstituent TypeTypical Yield Range (%)Notes
Phenylboronic AcidNone (Reference)85 - 98Generally high and robust yields with a variety of coupling partners.
4-Methoxyphenylboronic AcidElectron-Donating90 - 99Electron-donating groups often accelerate the transmetalation step.[6]
4-Chlorophenylboronic AcidElectron-Withdrawing80 - 95Yields can be slightly lower than with electron-donating groups.
4-Nitrophenylboronic AcidStrongly Electron-Withdrawing70 - 90Strong electron-withdrawing groups can significantly impact reaction efficiency.[6]
2-Formylphenylboronic Acid Electron-Withdrawing & Coordinating Variable (Potentially lower) Yields are highly dependent on reaction conditions and the choice of catalyst and ligand to overcome potential poisoning.[7]

Note: The yield ranges presented are generalized from literature and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates. The use of a bulky, electron-rich phosphine ligand is recommended to mitigate potential catalyst poisoning.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Formylphenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide, 2-formylphenylboronic acid pinacol ester, palladium precatalyst, ligand, and base to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Poisoning_Mechanism Hypothesized Catalyst Poisoning Mechanism Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Ester 2-Formylphenylboronic Acid Pinacol Ester Transmetalation Transmetalation Boronic_Ester->Transmetalation Poisoning Coordination of Formyl Group Boronic_Ester->Poisoning ortho-formyl group Intermediate_1 Ar-Pd(II)-X Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_1->Poisoning Intermediate_2 Ar-Pd(II)-Ar' Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Desired Product (Ar-Ar') Reductive_Elimination->Product Inactive_Complex Inactive Pd-Complex (Poisoned Catalyst) Poisoning->Inactive_Complex

Caption: Hypothesized poisoning of a palladium catalyst by 2-formylphenylboronic acid pinacol ester.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low or No Reaction Conversion Analyze Analyze Crude Reaction (LC-MS, NMR) Start->Analyze Unreacted_SM Observation: Unreacted Starting Materials Analyze->Unreacted_SM Deformylated Observation: Deformylated Product Analyze->Deformylated Homocoupled Observation: Homocoupled Product Analyze->Homocoupled Poisoning Hypothesis: Catalyst Poisoning Unreacted_SM->Poisoning Yes Decarbonylation Hypothesis: Decarbonylation Deformylated->Decarbonylation Yes Oxygen Hypothesis: Oxygen Contamination Homocoupled->Oxygen Yes Action_Poisoning Action: - Use Bulky Ligand - Increase Catalyst Loading - Lower Temperature - Slow Addition Poisoning->Action_Poisoning Action_Decarbonylation Action: - Lower Temperature Decarbonylation->Action_Decarbonylation Action_Oxygen Action: - Degas Solvents Thoroughly - Use Inert Atmosphere Oxygen->Action_Oxygen End Improved Yield Action_Poisoning->End Action_Decarbonylation->End Action_Oxygen->End

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - Flame-dry glassware - Add solids (Aryl Halide, Boronic Ester, Base, Catalyst, Ligand) - Inert atmosphere (Ar/N2) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to RT - Dilute with organic solvent - Wash with H2O and brine Monitor->Workup Complete Purify Purification: - Dry organic layer (Na2SO4) - Filter and concentrate - Column chromatography Workup->Purify End Pure Product Purify->End

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura reaction.

References

Chemoselectivity issues with the aldehyde group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming chemoselectivity challenges related to the aldehyde group during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the aldehyde group in this compound generally compatible with Suzuki-Miyaura cross-coupling reactions?

A1: Yes, the Suzuki-Miyaura cross-coupling reaction is well-known for its broad functional group compatibility, and aldehydes are generally well-tolerated. Many successful couplings have been reported in the literature where the aldehyde group remains intact. However, the specific reaction conditions, catalyst system, and coupling partner can influence the outcome.

Q2: What are the potential side reactions involving the aldehyde group during a Suzuki-Miyaura coupling?

A2: While generally stable, the aldehyde group can potentially participate in side reactions under certain conditions. These are not common but are important to consider for troubleshooting:

  • Reduction of the aldehyde: If the reaction conditions include a hydride source (e.g., from certain bases or additives), the aldehyde may be reduced to an alcohol.

  • Oxidation of the aldehyde: In the presence of strong oxidizing agents or under aerobic conditions at high temperatures, the aldehyde could be oxidized to a carboxylic acid.

  • Aldol condensation: Under strongly basic conditions, self-condensation or reaction with other carbonyl-containing molecules could occur.

  • Catalyst inhibition: In some cases, particularly with nickel catalysts, the aldehyde can coordinate to the metal center, which may either enhance or inhibit the catalytic activity.[1][2]

Q3: When should I consider protecting the aldehyde group?

A3: Protecting the aldehyde group is a precautionary measure that may be beneficial in the following scenarios:

  • When using reaction conditions that are known to be harsh (e.g., very strong bases, high temperatures for extended periods).

  • If you are using a novel or particularly sensitive coupling partner.

  • If you observe significant byproduct formation related to the aldehyde in your initial experiments.

  • When working with nickel-based catalyst systems where aldehyde coordination could be a concern.[1][2]

  • If you plan to perform subsequent reactions on the coupled product that are incompatible with a free aldehyde.

Q4: What is a suitable protecting group for the aldehyde that is compatible with the boronic ester and Suzuki-Miyaura conditions?

A4: The most common and effective protecting group for aldehydes in this context is an acetal, typically formed with ethylene glycol (to form a 1,3-dioxolane) or other diols. Acetals are generally stable to the basic conditions of the Suzuki-Miyaura reaction and do not interfere with the boronic ester functionality.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered when using this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Desired Product General Suzuki-Miyaura reaction failure: Inactive catalyst, poor quality reagents, improper reaction setup.1. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. 2. Thoroughly degas all solvents and reagents to remove oxygen. 3. Verify the purity and integrity of the aryl halide and base. 4. Optimize the solvent system, base, and reaction temperature.
Protodeboronation: Cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.1. Use milder bases such as K₂CO₃ or CsF. 2. Ensure anhydrous conditions if possible, as water can be a proton source. 3. Consider using a different solvent system.
Formation of Aldehyde-Related Byproducts Aldehyde reduction: Presence of a hydride source.1. Avoid bases that can act as hydride donors. 2. Ensure the starting materials and solvents are free from reducing impurities.
Aldehyde oxidation: Presence of oxidizing agents or oxygen.1. Maintain a strictly inert atmosphere (Argon or Nitrogen). 2. Use freshly distilled and degassed solvents.
Aldol condensation: Strongly basic conditions.1. Use a weaker base (e.g., K₂CO₃ instead of NaOH). 2. Consider lowering the reaction temperature.
Inconsistent Reaction Rates or Catalyst Deactivation Aldehyde coordination to the catalyst: Particularly relevant for Nickel catalysts.1. If using a Nickel catalyst, consider switching to a Palladium catalyst. 2. If Palladium is already in use, try a different ligand that may be less susceptible to aldehyde coordination. 3. If issues persist, protect the aldehyde as an acetal.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Unprotected Aldehyde

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Acetal Protection of the Aldehyde Group

Materials:

  • This compound

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture, azeotropically removing water using the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected product, which can be used in the Suzuki-Miyaura coupling (Protocol 1) without further purification if sufficiently pure.

Protocol 3: Deprotection of the Acetal Group

Materials:

  • Acetal-protected biaryl product

  • Acetone

  • Water

  • 1 M HCl

Procedure:

  • Dissolve the acetal-protected biaryl product in a mixture of acetone and water.

  • Add 1 M HCl dropwise until the solution is acidic (pH ~1-2).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected aldehyde.

Visualizations

Chemoselectivity_Issues cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_outcome Potential Outcomes cluster_byproducts Byproducts Start This compound Reaction Pd Catalyst, Base, Ar-X Start->Reaction Desired Desired Biaryl Product Reaction->Desired High Chemoselectivity SideReaction Side Reactions Reaction->SideReaction Low Chemoselectivity Reduced Reduced Aldehyde (Alcohol) SideReaction->Reduced Oxidized Oxidized Aldehyde (Acid) SideReaction->Oxidized Aldol Aldol Products SideReaction->Aldol

Caption: Potential reaction pathways for this compound in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_General Verify General Suzuki Conditions (Catalyst, Reagents, Setup) Start->Check_General Check_Proto Assess Protodeboronation Check_General->Check_Proto Conditions OK Check_Aldehyde Investigate Aldehyde-Related Side Reactions Check_Proto->Check_Aldehyde No Protodeboronation Optimize Optimize Conditions (Base, Solvent, Temp) Check_Aldehyde->Optimize Side Reactions Observed Protect Protect Aldehyde (Acetal Formation) Optimize->Protect Issues Persist Success Successful Coupling Optimize->Success Improved Results Protect->Success Protection_Strategy Start Starting Material (Aldehyde + Boronic Ester) Protection Acetal Protection (Ethylene Glycol, cat. Acid) Start->Protection Protected Protected Intermediate (Acetal + Boronic Ester) Protection->Protected Suzuki Suzuki-Miyaura Coupling Protected->Suzuki Coupled_Protected Coupled Product (Acetal) Suzuki->Coupled_Protected Deprotection Acidic Hydrolysis Coupled_Protected->Deprotection Final_Product Final Product (Aldehyde) Deprotection->Final_Product

References

Validation & Comparative

A Comparative Guide to 2-Formylphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective comparison between 2-formylphenylboronic acid and its pinacol ester derivative, offering experimental insights to inform reagent selection.

The primary distinction between these two reagents lies in the trade-off between reactivity and stability. Generally, boronic acids are more reactive in the Suzuki-Miyaura catalytic cycle but are often less stable.[3][4] Conversely, boronate esters, particularly pinacol esters, exhibit significantly enhanced stability at the cost of attenuated reactivity.[4][5][6]

Physical and Chemical Properties

The structural difference between the free boronic acid and its pinacol ester derivative directly influences their physical properties and handling requirements.

Property2-Formylphenylboronic Acid2-Formylphenylboronic Acid Pinacol Ester
Structure
CAS Number 40138-16-7[1]128365-57-5
Molecular Formula C₇H₇BO₃C₁₃H₁₇BO₃
Molecular Weight 149.94 g/mol 232.08 g/mol
Appearance Typically a white to off-white solidOften a crystalline solid
Stability Prone to dehydration to form a cyclic trimer (boroxine). Susceptible to protodeboronation, especially with certain substrates.[7]High; the pinacol group protects the boronic acid moiety, increasing shelf-life and stability under reaction conditions.[5][8]
Solubility Soluble in many polar organic solventsGenerally soluble in a wide range of apolar and polar organic solvents.[6]
Handling/Storage May require storage under an inert atmosphere and at low temperatures for long-term stability.[4]Bench-stable, easy to handle, and can be stored at room temperature.[2][4]
Purification Can be challenging to purify by chromatography due to potential decomposition on silica gel.Stable towards column chromatography, allowing for high purity of the starting material.[4][6][9]

Performance in Suzuki-Miyaura Coupling

The choice between the boronic acid and its pinacol ester directly impacts several key aspects of the Suzuki-Miyaura reaction, including reaction rates, yields, and substrate scope.

Reactivity and Reaction Kinetics

Boronic acids are generally considered more reactive and can lead to faster reaction times.[4] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4] However, boronic esters are less reactive due to a reduction in Lewis acidity.[6]

Kinetic studies comparing various boronic acids and esters have shown that the rate of transmetalation can be significantly slower for pinacol esters compared to their corresponding boronic acids.[7] For instance, one study noted that while an arylboronic acid took approximately 1.2 hours to react, the corresponding pinacol ester required about 5.5 hours under similar conditions.[7]

Stability and Side Reactions

The enhanced stability of the pinacol ester is its most significant advantage.[5] Boronic acids, especially electron-deficient or sterically hindered derivatives, can undergo decomposition via pathways like protodeboronation, where the C-B bond is cleaved by a proton source.[7] This not only consumes the starting material but can also complicate purification and reduce yields. The pinacol ester's robustness minimizes these side reactions, leading to cleaner reaction profiles and more reproducible outcomes.[8]

Yield and Reproducibility

While the higher reactivity of 2-formylphenylboronic acid might suggest higher yields, this can be compromised by its instability.[4] The yield of reactions using formylphenylboronic acids can be highly dependent on the specific coupling partners and conditions.[10][11] In contrast, the high purity and stability of the 2-formylphenylboronic acid pinacol ester often translate to more consistent and reproducible isolated yields, which is particularly crucial in complex, multi-step syntheses common in pharmaceutical development.[4]

Performance Summary
Parameter2-Formylphenylboronic Acid2-Formylphenylboronic Acid Pinacol Ester
Reaction Rate Generally faster due to higher reactivity.[4]Generally slower; the transmetalation step is less rapid.[6][7]
Stability Lower; susceptible to decomposition (e.g., protodeboronation, trimerization).[7]High; stable to handling, storage, and chromatography.[5][6]
Side Reactions More prone to side reactions like homocoupling and protodeboronation.[12]Fewer side reactions, leading to cleaner product formation.
Typical Yield Can be high but may be variable and compromised by decomposition.[4][10][11]Often more reproducible and can provide higher isolated yields in complex syntheses.[4]
Best Use Case Rapid reactions with robust coupling partners; initial screening.Complex syntheses requiring high purity and reproducibility; unstable coupling partners.[7][8]

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and workflows discussed.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 r1x R¹-X (Aryl Halide) r1x->pd2_add r2b R²-B(OR)₂ (Boron Reagent) r2b->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagent_Stability cluster_acid Boronic Acid Equilibria cluster_ester Pinacol Ester BA R-B(OH)₂ (Boronic Acid) Reactive, Less Stable BX (RBO)₃ (Boroxine Trimer) Dehydrated Form BA->BX Dehydration BE R-B(pin) (Pinacol Ester) Less Reactive, Highly Stable

Caption: Stability comparison of boronic acid versus its pinacol ester.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Aryl Halide, Boron Reagent, Catalyst, Base setup->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Dry and Concentrate Crude Product workup->purify chromatography Purification (Column Chromatography) purify->chromatography end Final Product chromatography->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are generalized protocols for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often required for specific substrates.

Protocol 1: Using 2-Formylphenylboronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Formylphenylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 2-formylphenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Using 2-Formylphenylboronic Acid Pinacol Ester

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Formylphenylboronic acid pinacol ester (1.1–1.3 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene)

Procedure:

  • The setup is identical to Protocol 1. Add the aryl halide, 2-formylphenylboronic acid pinacol ester, palladium catalyst, and base to a dry, inerted flask.

  • Add the degassed solvent.

  • Stir the mixture at the desired temperature (e.g., 80–110 °C). Note that reactions with pinacol esters may require slightly longer reaction times or higher temperatures compared to the free boronic acid.[7]

  • Monitor the reaction progress.

  • The workup and purification procedure is identical to Protocol 1. The stability of the pinacol ester often results in a cleaner crude product, potentially simplifying purification.

Conclusion

The choice between 2-formylphenylboronic acid and its pinacol ester for Suzuki-Miyaura coupling is dictated by the specific requirements of the synthesis.

  • 2-Formylphenylboronic acid is a suitable choice for rapid, small-scale reactions or when using robust and highly reactive coupling partners where its potential instability is less of a concern.

  • 2-Formylphenylboronic acid pinacol ester is the superior reagent for complex, multi-step syntheses where stability, purity, and reproducibility are paramount.[5][7] Its ease of handling, purification, and storage, coupled with its ability to minimize side reactions, often justifies its potentially slower reaction kinetics, making it a more reliable building block in pharmaceutical and materials science research.

References

A Comparative Guide to Boronic Acids and Boronic Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate organoboron reagent is a critical decision in modern organic synthesis, profoundly influencing the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of two key classes of organoboron compounds: boronic acids and their corresponding esters. This analysis is supported by experimental data from seminal cross-coupling reactions, detailed experimental protocols, and a discussion of their relative stabilities, solubilities, and toxicological profiles.

The Reactivity-Stability Dichotomy

The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[2] However, this comes at the cost of diminished stability. Boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2]

Conversely, boronic esters, with the pinacol esters being a prominent example, offer significantly enhanced stability.[2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common to many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2]

Quantitative Performance Comparison

The following tables summarize quantitative data comparing the performance of boronic acids and their pinacol boronate esters in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam amination.

Table 1: Suzuki-Miyaura Coupling Performance

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time ShorterLonger
Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.
Purity of Starting Material Can be challenging to obtain in high purity due to the propensity for decomposition.Generally high; can be purified by standard techniques like column chromatography.
Handling and Storage Requires an inert atmosphere and low temperatures for long-term storage.Stable at room temperature, easy to handle.

Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine

ReagentYield (%)
Phenylboronic Acid87
Phenylboronic Acid Pinacol Ester28

Physicochemical Properties

Solubility

In general, boronic esters, such as pinacol and azaester derivatives, exhibit better solubility in organic solvents compared to their parent boronic acids. Phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. Its pinacol ester and azaester derivatives are more soluble in all of these solvents. For the pinacol ester, the differences in solubility between various organic solvents are relatively small. In contrast, the azaester shows significant solubility differences, with the highest solubility observed in chloroform and the lowest in hydrocarbons.

Toxicity

Boron-containing compounds, including boronic acids and their derivatives, are generally considered to have low toxicity.[3][4] Boric acid, a related compound, has a lethal dose level in humans similar to that of table salt.[3] While high exposure to boron compounds can lead to adverse health effects, they are not generally considered to be genotoxic.[4][5] In the context of drug development, arylboronic compounds that have shown mutagenicity in vitro have not been found to be mutagenic in corresponding in vivo assays, suggesting they may be considered non-mutagenic.

Experimental Protocols

Detailed methodologies are essential for reproducible experimental outcomes. Below are representative protocols for the Suzuki-Miyaura coupling, Chan-Lam amination, and Liebeskind-Srogl coupling, which can be adapted for comparing the reactivity of specific boronic acids and their ester derivatives.

Suzuki-Miyaura Coupling Protocol

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Chan-Lam Amination Protocol

This protocol is for a representative Chan-Lam amination reaction.[2]

Materials:

  • Aryl boronic acid or boronate ester (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)

  • Solvent (e.g., Dichloromethane or Acetonitrile/Ethanol mixture)

  • 4Å Molecular sieves

Procedure:

  • To a flask, add the aryl boronic acid or boronate ester, amine, and 4Å molecular sieves.

  • Add the solvent, followed by the copper(II) acetate.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.[2]

Liebeskind-Srogl Coupling Protocol

This protocol outlines a general procedure for the Liebeskind-Srogl cross-coupling reaction.[6]

Materials:

  • Thiol ester (0.500 mmol)

  • Boronic acid (0.550 mmol)

  • Copper(I) thiophene-2-carboxylate (CuTC) (0.143 g, 0.750 mmol)

  • Pd₂(dba)₃·CHCl₃ (0.003 g, 0.003 mmol)

  • Tris(2-furyl)phosphine (TFP) (0.006 g, 0.006 mmol)

  • Anhydrous THF (6 mL)

Procedure:

  • In a reaction vessel flushed with argon, combine the thiol ester, boronic acid, CuTC, Pd₂(dba)₃·CHCl₃, and TFP.

  • Add anhydrous THF and stir the mixture for 18 hours at 50 °C.

  • After cooling, add Et₂O (15 mL) and wash the suspension with 5% aq. HCl (10 mL) and water (10 mL).

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by radial chromatography on a silica gel plate.[6]

Visualizing Reaction Pathways and Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for comparing the reactivity of boronic acids and their corresponding boronate esters in a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Boronic Acid and Boronate Ester B Define Reaction Conditions (Solvent, Base, Catalyst) A->B C Set up Parallel Reactions B->C D Monitor Progress (TLC, GC, LC-MS) C->D E Work-up and Purification D->E F Characterize and Quantify Products E->F G Compare Yields and Reaction Times F->G

Caption: General workflow for comparing boronic acid and boronate ester reactivity.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[7][8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(L2)->Ar-Ar' Reductive Elimination Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) R'-B(OR'')2 Ar-Pd(II)-Ar'(L2)->Ar-Ar' Chan_Lam_Mechanism Proposed Chan-Lam Amination Mechanism cluster_reactants Reactants CuII Cu(II) CuIII Ar-Cu(III)-Nu CuII->CuIII ArB(OR)2 Product Ar-Nu CuIII->Product Reductive Elimination CuI Cu(I) CuI->CuII Oxidation ArB(OR)2 ArB(OR)2 H-Nu H-Nu H-Nu->CuII

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the choice of reagents is a critical factor influencing yield, purity, and overall efficiency. While 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a pinacol ester of 2-formylphenylboronic acid, is a widely utilized building block in Suzuki-Miyaura cross-coupling reactions, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform reagent selection in modern synthetic chemistry.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of diverse biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The selection of the organoboron coupling partner is pivotal to the success of this transformation.[1] While boronic acid pinacol esters are common, issues such as instability and potential for side reactions have prompted the development of more robust alternatives.[2] This guide explores N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates as alternative boron-based reagents, and also delves into alternative coupling methodologies, namely the Kumada-Corriu and Hiyama reactions, which utilize Grignard reagents and organosilanes, respectively.

Performance Comparison of Biaryl Synthesis Reagents

The following tables summarize the performance of this compound and its alternatives in representative biaryl synthesis reactions.

Table 1: Suzuki-Miyaura Coupling Alternatives

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Formylphenylboronic acid pinacol esterAryl HalidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O65OptimizedGood[3]
2-Formylphenyl MIDA boronateAryl Bromide/ChloridePd(OAc)₂ / PPh₃Et₃NWaterRT5-90 minHigh[4]
2-Formylphenyl potassium trifluoroborateAryl Halide/TriflatePd(OAc)₂K₂CO₃MethanolRefluxN/AVery Good[5]

Table 2: Alternative Coupling Methodologies

MethodReagentCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)Reference
Kumada-Corriu2-Halobenzaldehyde-derived GrignardAryl HalideNiCl₂(dppp) or Pd-basedTHF or EtherRT - RefluxGood to Excellent[6]
Hiyama2-FormylphenylsilaneAryl HalidePd(OAc)₂ / LigandToluene / H₂O120Up to 90%[7]

In-Depth Look at Alternative Reagents

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are air-stable, crystalline solids that offer enhanced stability compared to their pinacol ester counterparts.[8] This stability allows for easier handling, purification, and storage.[8] Under hydrolytic conditions, MIDA boronates slowly release the corresponding boronic acid, which can be beneficial in reactions where a low concentration of the active boron species is desired to suppress side reactions.[8] Studies have shown that in some cases, the use of MIDA boronates can lead to higher yields compared to the free boronic acid.[4]

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are another class of highly stable and crystalline organoboron reagents.[5] They are generally synthesized from the corresponding boronic acids and are known for their indefinite shelf life under ambient conditions.[9] Suzuki-Miyaura couplings with potassium trifluoroborates often proceed under mild conditions and can tolerate a wide range of functional groups.[5]

Grignard Reagents in Kumada-Corriu Coupling

The Kumada-Corriu coupling provides a boron-free alternative for biaryl synthesis, utilizing a nickel or palladium catalyst to couple a Grignard reagent with an organic halide.[10][11] This method can be highly efficient, especially for the synthesis of sterically hindered biaryls.[6] However, the high reactivity of Grignard reagents limits the functional group tolerance of this reaction.[12]

Organosilanes in Hiyama Coupling

The Hiyama coupling employs organosilanes as the organometallic partner in a palladium-catalyzed cross-coupling with organic halides.[13][14] Organosilanes are generally less toxic and more stable than many other organometallic reagents. The reaction often requires activation of the silane with a fluoride source or a base.[15] Recent protocols have been developed that are more environmentally friendly, using catalysts like palladium on carbon.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Formylphenyl MIDA Boronate

This protocol is a general procedure for the aqueous Suzuki-Miyaura coupling of a MIDA boronate.[4]

Materials:

  • Aryl or heteroaryl MIDA boronate (1.0 equiv)

  • Aryl or heteroaryl bromide/chloride (1.0 equiv)

  • Palladium(II) acetate (2-4 mol%)

  • Triphenylphosphine (4-8 mol%)

  • Triethylamine (3.0 equiv)

  • Water

Procedure:

  • To a reaction vessel, add the MIDA boronate, aryl/heteroaryl halide, palladium(II) acetate, and triphenylphosphine.

  • Add water to the vessel.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at room temperature (or 40 °C for less reactive chlorides) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product can often be isolated by simple filtration, washing with water, and drying. For non-solid products, a standard aqueous workup and extraction with an organic solvent may be necessary.

Protocol 2: Kumada-Corriu Coupling of a 2-Halobenzaldehyde-derived Grignard Reagent

This is a general procedure for a Kumada-Corriu coupling reaction.

Materials:

  • 2-Halobenzaldehyde

  • Magnesium turnings

  • Aryl halide (e.g., aryl bromide or iodide)

  • Nickel or Palladium catalyst (e.g., NiCl₂(dppp))

  • Anhydrous THF or diethyl ether

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react the 2-halobenzaldehyde with magnesium turnings in anhydrous THF or ether to form the Grignard reagent.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the aryl halide and the catalyst in the chosen solvent.

  • Slowly add the freshly prepared Grignard reagent to the solution of the aryl halide and catalyst.

  • The reaction mixture is typically stirred at room temperature to reflux until completion (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 3: Hiyama Coupling of a 2-Formylphenylsilane

This protocol outlines a general procedure for a Hiyama cross-coupling reaction.[7]

Materials:

  • Aryl halide (1.0 mmol)

  • Trialkoxy(2-formylphenyl)silane (1.2 mmol)

  • Palladium on carbon (Pd/C, 0.5 mol%)

  • Tris(4-fluorophenyl)phosphine (1 mol%)

  • Toluene with a small amount of water (e.g., 4.8% aqueous toluene)

Procedure:

  • In a reaction vessel, combine the aryl halide, trialkoxy(2-formylphenyl)silane, Pd/C, and tris(4-fluorophenyl)phosphine.

  • Add the aqueous toluene solvent.

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is filtered to remove the heterogeneous catalyst.

  • The filtrate is subjected to an aqueous workup, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles of the discussed biaryl synthesis methods.

Suzuki_Miyaura_Coupling reagent R¹-X + R²-B(OR)₂ pd0 Pd(0)L₂ product R¹-R² pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination borate [R²B(OR)₂(OH)]⁻ borate->pd2_ox base Base (e.g., OH⁻) base->borate

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kumada_Coupling reagent R¹-X + R²-MgX cat M(0)Lₙ (M=Ni, Pd) product R¹-R² cat_ox R¹-M(II)Lₙ-X cat->cat_ox Oxidative Addition cat_trans R¹-M(II)Lₙ-R² cat_ox->cat_trans Transmetalation cat_trans->cat Reductive Elimination

Figure 2. Catalytic cycle of the Kumada-Corriu cross-coupling reaction.[12]

Hiyama_Coupling reagent R¹-X + R²-Si(OR)₃ pd0 Pd(0)L₂ product R¹-R² pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination silicate [R²Si(OR)₃F]⁻ silicate->pd2_ox activator Activator (e.g., F⁻) activator->silicate

Figure 3. Catalytic cycle of the Hiyama cross-coupling reaction.

Conclusion

While this compound remains a valuable and widely used reagent for biaryl synthesis, researchers have a growing arsenal of alternatives at their disposal. MIDA boronates and potassium trifluoroborates offer enhanced stability and handling characteristics, which can be particularly advantageous in complex, multi-step syntheses. For cases where boron-based reagents are not ideal, the Kumada-Corriu and Hiyama couplings provide robust, alternative strategies for the construction of biaryl linkages. The choice of the optimal reagent and methodology will ultimately depend on the specific substrate scope, functional group tolerance requirements, and the desired operational simplicity of the synthetic route. This guide provides a starting point for navigating these choices, empowering researchers to select the most effective tools for their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Characterizing Products of 2-Formylphenylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of reaction products of 2-formylphenylboronic acid pinacol ester. It is designed to assist researchers in selecting the most appropriate analytical techniques for their specific needs, with a focus on providing supporting experimental data and detailed protocols.

Introduction to 2-Formylphenylboronic Acid Pinacol Ester and its Reactions

2-Formylphenylboronic acid pinacol ester is a versatile bifunctional reagent in organic synthesis. The presence of both a formyl group and a boronic acid pinacol ester allows for a wide range of chemical transformations. The pinacol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling. One of the most prominent applications of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

A critical challenge in the analysis of reactions involving 2-formylphenylboronic acid pinacol ester is its susceptibility to hydrolysis, which converts the pinacol ester back to the corresponding boronic acid. This hydrolysis can occur during the reaction, workup, or analysis, complicating the characterization of the desired products and the assessment of reaction completion. This guide will address analytical strategies to mitigate and account for this issue.

Core Analytical Techniques: A Comparative Overview

The characterization of products from reactions involving 2-formylphenylboronic acid pinacol ester relies on a suite of analytical techniques. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the structure, purity, and quantity of the reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the desired product's structure and the identification of any byproducts.

Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte. The concentration of an analyte is determined by comparing the integral of one of its signals to the integral of a known amount of an internal standard.

Data Presentation: NMR Data for a Representative Suzuki-Miyaura Reaction Product

As a case study, we will consider the Suzuki-Miyaura cross-coupling reaction between 2-formylphenylboronic acid pinacol ester and 4-bromoanisole to yield 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde.

Table 1: ¹H and ¹³C NMR Data for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
9.95 (s, 1H)-CHO192.5-CHO
7.95 (dd, J=7.7, 1.4 Hz, 1H)Ar-H156.5Ar-C
7.63 (td, J=7.5, 1.4 Hz, 1H)Ar-H144.0Ar-C
7.48 (td, J=7.5, 1.3 Hz, 1H)Ar-H134.0Ar-C
7.39 (dd, J=7.5, 1.2 Hz, 1H)Ar-H131.5Ar-C
7.35 (ddd, J=8.2, 7.4, 1.8 Hz, 1H)Ar-H131.0Ar-C
7.29 (dd, J=7.4, 1.8 Hz, 1H)Ar-H130.5Ar-C
7.04 (td, J=7.5, 1.0 Hz, 1H)Ar-H128.5Ar-C
6.99 (dd, J=8.3, 1.0 Hz, 1H)Ar-H121.0Ar-C
3.80 (s, 3H)-OCH₃111.5Ar-C
55.5-OCH₃

Note: Data is compiled from typical values for this compound and may vary slightly based on experimental conditions.

Experimental Protocol: General Procedure for Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Solvent Addition: Add a precise volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate acquisition parameters to ensure accurate integration. This includes a sufficient relaxation delay (D1, typically 5 times the longest T1 of interest) and a 90° pulse angle.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of reaction products and monitoring the progress of a reaction. However, for boronic acid pinacol esters, the aqueous mobile phases used in traditional reversed-phase (RP)-HPLC can induce on-column hydrolysis, leading to inaccurate purity assessments.

Comparison of HPLC Methodologies

Several strategies have been developed to overcome the challenge of on-column hydrolysis.

  • Reversed-Phase HPLC with Low Silanol Activity Columns: Utilizing columns with low silanol activity, such as the Waters XTerra MS C18, can significantly reduce on-column hydrolysis compared to standard silica-based C18 columns.

  • Reversed-Phase HPLC with High pH Mobile Phases: Increasing the pH of the mobile phase can stabilize certain boronic acid pinacol esters.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a superior technique for the analysis of boronic acid pinacol esters. By using a high concentration of organic solvent in the mobile phase, on-column hydrolysis is effectively suppressed. HILIC also provides excellent retention for the polar boronic acid hydrolysis product, allowing for simultaneous analysis of the ester and its hydrolysate.

Data Presentation: Comparison of HPLC Columns for Boronic Acid Pinacol Ester Analysis

Table 2: Performance Comparison of Different HPLC Columns for the Analysis of a Boronic Acid Pinacol Ester and its Boronic Acid Hydrolysate

Column Type Stationary Phase Hydrolysis (%) Advantages Disadvantages
Agilent Zorbax Eclipse XDB C18Standard Silica C18HighGood general-purpose column.Significant on-column hydrolysis.
Phenomenex Onyx MonolithicMonolithic Silica C18ModerateLower backpressure.Moderate on-column hydrolysis.
Waters XTerra MS C18Hybrid Particle C18LowMinimal on-column hydrolysis in RP mode.May still require careful method optimization.
ZIC-cHILICZwitterionic HILICNegligibleExcellent prevention of hydrolysis; good retention of polar analytes.Requires specific mobile phase conditions.

Data is based on studies comparing the on-column hydrolysis of various boronic acid pinacol esters.

Experimental Protocol: General HILIC Method for Boronic Acid Pinacol Ester Analysis

  • Column: ZIC-cHILIC (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water

  • Gradient: 95% A to 50% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Diluent: Acetonitrile or other aprotic solvent

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the desired product and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Fragmentation Pattern of a Representative Product

In the mass spectrum of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde (MW = 212.24 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 212. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of the formyl group (M-29). For this specific molecule, cleavage of the bond between the two aromatic rings is also a likely fragmentation pathway.

Data Presentation: Predicted Key Fragments for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde

Table 3: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Notes
212[C₁₄H₁₂O₂]⁺Molecular Ion (M⁺)
211[C₁₄H₁₁O₂]⁺Loss of H radical from the aldehyde
183[C₁₃H₁₁O]⁺Loss of the formyl group (-CHO)
181[C₁₃H₉O]⁺Loss of H and OCH₃
168[C₁₂H₈O]⁺Loss of the methoxy group and CO
152[C₁₂H₈]⁺Biphenylene radical cation
139[C₁₁H₇]⁺Fluorenyl cation

Experimental Protocol: General Procedure for LC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • LC Separation: Use an appropriate HPLC or UHPLC method (e.g., the HILIC method described above) to separate the components of the reaction mixture.

  • MS Detection: The eluent from the LC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Acquisition: Acquire mass spectra in full scan mode to identify the molecular ions of the components. Acquire fragmentation data using tandem MS (MS/MS) to aid in structural elucidation.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the interconnectedness of these analytical techniques and the experimental workflows.

General Analytical Workflow for Product Characterization

G General Analytical Workflow A Reaction of 2-Formylphenylboronic Acid Pinacol Ester B Reaction Workup (e.g., Extraction, Purification) A->B C Purity Assessment (HPLC) B->C D Structural Elucidation (NMR) B->D E Molecular Weight Confirmation (MS) B->E F Quantitative Analysis (qNMR) C->F G Final Characterized Product C->G Purity ≥ 95% D->G Structure Confirmed E->G Correct MW F->G Accurate Purity Determined G HPLC Method Selection A Is the boronic acid pinacol ester susceptible to hydrolysis? B Use standard RP-HPLC (e.g., C18 column, aqueous mobile phase) A->B No C Consider alternative methods A->C Yes D HILIC Method C->D E RP-HPLC with low silanol activity column and aprotic diluent C->E F RP-HPLC with high pH mobile phase C->F G Optimal for preventing hydrolysis and retaining polar analytes D->G G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)L₂ A->B C Transmetalation Ar-Pd(II)(Ar')L₂ B->C D Reductive Elimination C->D D->A Regeneration Product Biaryl Product (Ar-Ar') D->Product ArX Aryl Halide (Ar-X) ArX->B BoronicEster 2-Formylphenylboronic Acid Pinacol Ester (Ar'-B(OR)₂) BoronicEster->C Base Base (e.g., K₂CO₃) Base->C

Comparative Guide to the HPLC Analysis of Reactions with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for monitoring chemical reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This key building block, featuring both a reactive aldehyde and a versatile boronic ester, is crucial in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Accurate and efficient reaction monitoring is paramount for optimizing yields, minimizing impurities, and ensuring the quality of active pharmaceutical ingredients (APIs).

The primary challenge in the analysis of this and similar boronic pinacol esters is their susceptibility to hydrolysis, which can complicate quantification and method development. This guide explores various chromatographic and spectroscopic techniques, offering detailed experimental protocols and performance comparisons to aid in selecting the most suitable analytical approach for your research and development needs.

At a Glance: Comparison of Analytical Techniques

Technique Principle Primary Advantages Primary Challenges Best Suited For
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Ubiquitous, robust, and well-understood.On-column hydrolysis of the boronic ester to the boronic acid.Routine analysis with optimized conditions to minimize hydrolysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a less polar mobile phase.Excellent for separating polar compounds; minimizes on-column hydrolysis.Can have longer equilibration times; mobile phase preparation can be more complex.Simultaneous analysis of the boronic ester and its more polar hydrolysis product (boronic acid).
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation coupled with mass-based detection.High sensitivity, selectivity, and speed; provides molecular weight information.Higher instrumentation cost; matrix effects can influence ionization.Trace-level quantification, impurity profiling, and reaction monitoring in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase with mass-based detection.Excellent for volatile and thermally stable compounds.Requires derivatization of the non-volatile boronic ester and aldehyde; potential for thermal degradation.Analysis of volatile impurities or after a validated derivatization protocol.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies specific nuclei in a sample against a certified internal standard.Non-destructive; provides structural information; no need for analyte-specific calibration standards.Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.In-situ reaction monitoring, purity assessment of starting materials and final products.
Raman Spectroscopy Inelastic scattering of monochromatic light to probe molecular vibrations.Non-invasive, real-time, in-situ monitoring of solid and liquid phases.Can be affected by fluorescence; requires chemometric modeling for quantitative analysis.Real-time monitoring of reaction kinetics and polymorphic changes in the reaction mixture.

Detailed Experimental Protocols and Data

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely accessible technique for reaction monitoring. However, the key to accurate analysis of this compound is to mitigate the on-column hydrolysis of the pinacol boronate ester to the corresponding 2-formylphenylboronic acid.

Key Considerations for Method Development:

  • Column Selection : Employing columns with low residual silanol activity is critical to minimize hydrolysis.[1][2] The Waters XTerra MS C18 column has been shown to be effective in this regard.[2]

  • Mobile Phase pH : Acidic modifiers like formic or trifluoroacetic acid can accelerate hydrolysis and should be avoided.[2] Neutral or slightly basic mobile phases are generally preferred. In some cases, highly basic mobile phases (up to pH 12.4) with an ion-pairing reagent have been used to stabilize reactive pinacolboronate esters.[3]

  • Sample Diluent : Using aprotic solvents such as acetonitrile for sample preparation can enhance the stability of the boronic ester.[1]

Optimized RP-HPLC Method:

Parameter Condition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile

Expected Performance:

Analyte Expected Retention Time (min) Resolution (from Boronic Acid)
This compound~12.5> 2.0
2-Formylphenylboronic acid~4.2-
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RP-HPLC for the analysis of boronic esters as the high organic content of the mobile phase minimizes on-column hydrolysis.[4][5] This technique is particularly advantageous for the simultaneous analysis of the boronic ester and its more polar hydrolysis product, the boronic acid.

Generic HILIC Method:

Parameter Condition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL
Sample Diluent 90:10 Acetonitrile:Water

Expected Performance:

Analyte Expected Retention Time (min) Key Advantage
2-Formylphenylboronic acid~3.5Good retention of the polar analyte.
This compound~7.8Minimal on-column hydrolysis.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex reaction mixtures and for trace impurity profiling.

UPLC-MS/MS Method:

Parameter Condition
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water (use with caution due to potential hydrolysis) or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 45 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 233.1 → 121.1 (for the ester)
LOD/LOQ pg/mL to low ng/mL range

Expected Performance:

Parameter Value
Run Time < 5 minutes
Sensitivity High (pg/mL levels achievable)[6]
Selectivity High, based on mass-to-charge ratio

Alternative and Complementary Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to the low volatility of the boronic ester. However, derivatization of the aldehyde functional group can make the molecule amenable to GC analysis.

Derivatization Protocol (using PFBHA):

  • To 1 mL of sample in a suitable solvent (e.g., acetonitrile), add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Add 50 µL of pyridine to catalyze the reaction.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject an aliquot into the GC-MS.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
MS Ionization Electron Ionization (EI), 70 eV
In-Situ Reaction Monitoring

Quantitative NMR (qNMR):

qNMR is a powerful technique for monitoring reaction progress without the need for chromatographic separation. By integrating the signals of the reactant and product against a known internal standard, the conversion can be accurately determined over time.

Experimental Setup:

  • Spectrometer : 400 MHz or higher field NMR.

  • Solvent : Deuterated solvent compatible with the reaction mixture.

  • Internal Standard : A stable compound with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • Parameters : Ensure a sufficient relaxation delay (D1) for quantitative accuracy (typically 5 times the longest T1 of the signals of interest).

Raman Spectroscopy:

Raman spectroscopy is a non-invasive technique that can monitor reactions in real-time. By tracking the intensity of characteristic Raman bands for the reactant and product, kinetic profiles can be generated.

Experimental Setup:

  • Spectrometer : Raman spectrometer with a fiber-optic probe.

  • Laser : Typically 785 nm to minimize fluorescence.

  • Data Acquisition : Spectra are collected at regular intervals throughout the reaction.

  • Data Analysis : Chemometric methods are used to correlate spectral changes with concentration.

Visualizing Workflows and Pathways

General Analytical Workflow

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching Reaction_Mixture->Quenching Dilution Dilution & Filtration Quenching->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization HPLC HPLC / UPLC Dilution->HPLC GC GC Derivatization->GC MS_Detection MS Detection HPLC->MS_Detection UV_Detection UV Detection HPLC->UV_Detection GC->MS_Detection Integration Peak Integration MS_Detection->Integration UV_Detection->Integration Quantification Quantification Integration->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: General workflow for the analysis of reaction mixtures.

Decision Tree for Method Selection

Method Selection Start Start: Need to analyze reaction? Real_Time Need real-time kinetic data? Start->Real_Time Hydrolysis_Concern Is boronic ester hydrolysis a major concern? Sensitivity_Need High sensitivity (trace analysis) required? Hydrolysis_Concern->Sensitivity_Need No HILIC Use HILIC Hydrolysis_Concern->HILIC Yes Real_Time->Hydrolysis_Concern No Raman_NMR Use in-situ Raman or qNMR Real_Time->Raman_NMR Yes UPLC_MS Use UPLC-MS Sensitivity_Need->UPLC_MS Yes Standard_RP Standard RP-HPLC is sufficient Sensitivity_Need->Standard_RP No Optimized_RP Use Optimized RP-HPLC (low silanol column, no acid)

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The selection of an appropriate analytical method for monitoring reactions involving this compound depends on the specific requirements of the analysis.

  • For routine monitoring where the hydrolysis of the boronic ester can be controlled, an optimized RP-HPLC method offers a robust and cost-effective solution.

  • When simultaneous quantification of the boronic ester and its corresponding acid is necessary, or when hydrolysis is a significant issue, HILIC is the superior chromatographic technique.

  • For high-sensitivity applications, such as trace impurity analysis or when dealing with complex matrices, UPLC-MS provides unparalleled performance.

  • For real-time, non-invasive reaction monitoring, in-situ techniques like Raman and qNMR are powerful tools that provide valuable kinetic and mechanistic insights.

By carefully considering the advantages and limitations of each technique and utilizing the detailed protocols provided, researchers can effectively monitor their reactions, leading to improved process understanding and the development of high-quality chemical entities.

References

Unraveling the Molecular Architecture: A Comparative Guide to the Structure Elucidation of 2-Formylphenylboronic Acid Pinacol Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of 2-formylphenylboronic acid pinacol ester and its derivatives, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule in solution. In concert with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, a detailed structural assignment of complex organic molecules like 2-formylphenylboronic acid pinacol ester can be achieved.

Alternatively, X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the electron density, and thus the atomic arrangement, can be generated.

This guide will delve into the practical application of these techniques for the structural analysis of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis.

Elucidation of 2-Formylphenylboronic Acid Pinacol Ester by NMR Spectroscopy

The complete assignment of the ¹H and ¹³C NMR spectra is the cornerstone of structural elucidation by NMR. For 2-formylphenylboronic acid pinacol ester, this is achieved through a combination of 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 2-Formylphenylboronic Acid Pinacol Ester

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aldehyde-H10.31193.5
Aromatic-H37.92136.2
Aromatic-H47.60131.0
Aromatic-H57.53134.5
Aromatic-H67.85130.5
Pinacol-CH₃1.3524.9
Aromatic-C1 (ipso-B)-~130 (broad)
Aromatic-C2 (ipso-CHO)-135.8
Pinacol-C-84.3

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard and can vary slightly depending on the solvent and concentration.

The initial ¹H NMR spectrum provides crucial information. The distinct singlet at approximately 10.31 ppm is characteristic of the aldehyde proton. The aromatic region displays a complex pattern of multiplets, which can be resolved and assigned using 2D NMR techniques. The sharp singlet at around 1.35 ppm corresponds to the twelve equivalent protons of the four methyl groups on the pinacol ester.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The aldehyde carbon appears at a characteristic downfield shift of around 193.5 ppm. The aromatic carbons resonate in the typical range of 125-140 ppm, while the quaternary carbons of the pinacol group and the carbon attached to boron show distinct signals. The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Deciphering Connectivity with 2D NMR

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-formylphenylboronic acid pinacol ester, COSY correlations are primarily observed between the adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in definitively assigning the protonated carbons in the molecule. For instance, the aromatic proton signals can be directly linked to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the aldehyde proton will show a correlation to the ipso-carbon of the formyl group (C2) and potentially to the adjacent aromatic carbon (C3). The pinacol methyl protons will show correlations to the quaternary carbons of the pinacol ring.

Experimental Protocols for NMR Analysis

A detailed and systematic approach is crucial for obtaining high-quality NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified 2-formylphenylboronic acid pinacol ester derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. Instrument-specific optimization is often necessary.

Table 2: Typical NMR Acquisition Parameters

ExperimentKey Parameters
¹H NMR Pulse Program: zg30; Number of Scans: 16-32; Relaxation Delay (d1): 1-2 s; Spectral Width: ~16 ppm
¹³C NMR Pulse Program: zgpg30; Number of Scans: 1024-4096; Relaxation Delay (d1): 2 s; Spectral Width: ~240 ppm
COSY Pulse Program: cosygpqf; Number of Scans: 2-4 per increment; Increments: 256-512; Spectral Width (F1 & F2): ~12 ppm
HSQC Pulse Program: hsqcedetgpsisp2.3; Number of Scans: 4-8 per increment; Increments: 128-256; Spectral Width F2 (¹H): ~12 ppm, F1 (¹³C): ~160 ppm
HMBC Pulse Program: hmbcgplpndqf; Number of Scans: 8-16 per increment; Increments: 256-512; Spectral Width F2 (¹H): ~12 ppm, F1 (¹³C): ~220 ppm

Visualizing the NMR Workflow and Logic

The process of structure elucidation using NMR follows a logical progression, starting from basic 1D experiments and moving to more complex 2D techniques to build a complete picture of the molecular structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Proton Environments HSQC HSQC 1H_NMR->HSQC Proton Signals HMBC HMBC 1H_NMR->HMBC Proton Signals 13C_NMR ¹³C NMR 13C_NMR->HSQC Carbon Signals 13C_NMR->HMBC Carbon Signals Structure Final Structure COSY->Structure ¹H-¹H Connectivity HSQC->Structure ¹H-¹³C Direct Bonds HMBC->Structure Long-Range Connectivity

NMR Experimental Workflow

The following diagram illustrates the key correlations used to piece together the structure of 2-formylphenylboronic acid pinacol ester.

Key NMR Correlations

Comparison with X-ray Crystallography

While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. A comparison of the two techniques offers a more complete understanding of the molecule's conformational flexibility.

Table 3: Comparison of NMR Spectroscopy and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample Phase SolutionCrystalline Solid
Information Dynamic average structure, connectivity, spatial proximityStatic, high-resolution 3D structure
Strengths - Provides data on molecular dynamics and flexibility in solution.[1][2] - Does not require crystallization, which can be a significant bottleneck.[1][2] - Can be used to study intermolecular interactions in solution.- Provides highly accurate and precise bond lengths and angles. - Unambiguous determination of absolute stereochemistry (with suitable data). - Can reveal details of crystal packing and intermolecular interactions in the solid state.
Limitations - Resolution is generally lower than X-ray crystallography.[1] - Can be challenging for very large molecules or poorly soluble compounds. - Interpretation of complex spectra can be time-consuming.- Requires high-quality single crystals, which can be difficult to grow. - The crystal structure may not be representative of the solution-state conformation. - Does not provide information on molecular dynamics.[1][2]

For 2-formylphenylboronic acid pinacol ester derivatives, NMR is invaluable for confirming the covalent structure and determining the conformation in solution, which is often more relevant to their reactivity in chemical reactions. X-ray crystallography, on the other hand, would provide definitive proof of the solid-state structure, including subtle details of the planarity of the aromatic ring relative to the boronic ester group and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence its physical properties.

Conclusion

Both NMR spectroscopy and X-ray crystallography are indispensable tools for the comprehensive structural elucidation of 2-formylphenylboronic acid pinacol ester derivatives. NMR, with its array of 1D and 2D techniques, provides a detailed picture of the molecular structure and dynamics in solution. X-ray crystallography complements this by offering a high-resolution view of the static structure in the solid state. For researchers in drug development and materials science, the synergistic use of both techniques provides the most complete understanding of these versatile molecules, from their fundamental connectivity to their behavior in different physical states.

References

Comparative Analysis of Mass Spectrometry and Alternative Techniques for Suzuki Coupling Products of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of biaryl aldehyde products derived from the Suzuki-Miyaura coupling reaction. This guide provides a detailed comparison of mass spectrometry with other analytical techniques, supported by experimental data and protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key starting material in the synthesis of complex biaryl compounds is 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Accurate and efficient analysis of the resulting biaryl aldehyde products is crucial for reaction monitoring, yield determination, and purity assessment. This guide compares the utility of mass spectrometry with alternative analytical methods for this purpose, providing insights into their respective strengths and weaknesses.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands out as a powerful tool for the analysis of Suzuki coupling products. It provides not only the molecular weight of the product but also structural information through fragmentation analysis.

Predicted Mass Spectrum of a Representative Product: 2-Formylbiphenyl

For a representative Suzuki coupling product, 2-formylbiphenyl (also known as biphenyl-2-carbaldehyde), formed from the reaction of this compound and a phenyl halide, the following mass spectral characteristics can be predicted under electron ionization (EI).

Parameter Predicted Value/Fragment m/z Description
Molecular FormulaC₁₃H₁₀O--
Molecular Weight182.22 g/mol --
Molecular Ion (M⁺˙) [C₁₃H₁₀O]⁺˙ 182 The parent ion, representing the intact molecule.
Key Fragments [M-H]⁺181Loss of a hydrogen radical, common for aldehydes.[1][2]
[M-CHO]⁺153Loss of the formyl group (CHO radical).[1][2]
[C₆H₅]⁺77Phenyl cation, resulting from cleavage of the biphenyl bond.
[C₆H₄CHO]⁺105Phenylcarboxaldehyde cation.

Table 1: Predicted Mass Spectral Data for 2-Formylbiphenyl. This table outlines the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of a representative Suzuki coupling product.

The fragmentation pattern of aromatic aldehydes is characterized by the stability of the aromatic rings, leading to a strong molecular ion peak.[1] Common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[1][2]

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques also play a vital role in the characterization of Suzuki coupling products. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or detailed structural elucidation.

Technique Principle Advantages Disadvantages Typical Application
GC-MS Separation of volatile compounds followed by mass analysis.High resolution, excellent for volatile and thermally stable compounds, established libraries for identification.[3][4]Requires derivatization for non-volatile compounds, high temperatures can degrade thermally labile molecules.[3]Purity assessment, identification of volatile byproducts.
LC-MS Separation of compounds in a liquid phase followed by mass analysis.Applicable to a wide range of compounds including non-volatile and thermally labile ones, high sensitivity.[5]Matrix effects can suppress ionization, can be more complex to operate than GC-MS.Reaction monitoring, quantification of products and impurities.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis absorption.Robust and reliable for quantitative analysis, relatively low cost.Less specific than MS, requires chromophores for detection, co-eluting impurities can interfere.Routine quality control, yield determination.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, non-destructive.[6]Lower sensitivity compared to MS, requires higher sample concentrations, more complex data interpretation.[6]Definitive structural confirmation of purified products.
TLC-MS Thin-layer chromatography for separation followed by direct elution into a mass spectrometer.Rapid analysis, minimal sample preparation.[7]Lower separation efficiency than HPLC or GC, primarily qualitative.Quick reaction screening.

Table 2: Comparison of Analytical Techniques for Suzuki Coupling Product Analysis. This table provides a comparative overview of various analytical methods, highlighting their principles, advantages, disadvantages, and typical applications in the context of Suzuki coupling reaction analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of Suzuki coupling products using mass spectrometry and alternative techniques.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System:

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the product peak based on its retention time and compare the acquired mass spectrum with predicted fragmentation patterns and library data.

HPLC-UV Analysis Protocol
  • Sample Preparation: Dilute the reaction mixture or a known weight of the purified product in the mobile phase to a suitable concentration for UV detection (typically in the µg/mL range).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Determined by the UV spectrum of the product (typically around 254 nm for biaryl aldehydes).

  • Data Analysis: Quantify the product by comparing the peak area to a calibration curve prepared from standards of known concentration.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis start Reactants: This compound + Aryl Halide catalyst Pd Catalyst + Base reaction Reaction Mixture catalyst->reaction sample_prep Sample Preparation (Dilution, Filtration) reaction->sample_prep ms_analysis Mass Spectrometry (GC-MS or LC-MS) sample_prep->ms_analysis other_analysis Alternative Analysis (HPLC-UV, NMR) sample_prep->other_analysis data_interp Data Interpretation (Structure, Purity, Yield) ms_analysis->data_interp other_analysis->data_interp

Figure 1: A flowchart illustrating the experimental workflow from the Suzuki coupling reaction to the final data analysis.

suzuki_coupling reactant_a Ar-CHO-B(pin) transmetalation Transmetalation (Base) reactant_a->transmetalation reactant_b Ar'-X oxidative_addition Oxidative Addition reactant_b->oxidative_addition pd0 Pd(0)Ln pd0->oxidative_addition pd_complex Ar'-Pd(II)LnX oxidative_addition->pd_complex pd_complex->transmetalation pd_biaryl Ar-CHO-Pd(II)LnAr' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-CHO-Ar' reductive_elimination->product

Figure 2: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

A Comparative Guide to Palladium Catalysts for Reactions with 2-Formylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is critical to the success of these transformations, influencing reaction yields, times, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for reactions involving 2-formylphenylboronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester under identical conditions are limited in the available literature. However, by examining data from reactions with structurally similar arylboronic acid pinacol esters, we can infer the relative performance of common catalysts. The following table summarizes the typical performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
PdCl₂(dppf) dppf (integrated)Na₃PO₄ or K₂CO₃Dioxane/H₂O80-10012-2470-95[1][2]
Pd(PPh₃)₄ PPh₃ (integrated)K₂CO₃ or Cs₂CO₃Toluene or DMF80-11012-2460-90[1]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene or DioxaneRoom Temp - 802-1285-98[3][4]
Buchwald-Hartwig G3-XPhos XPhos (integrated)K₃PO₄THF/H₂ORoom Temp - 400.5-490-99[5]

Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection.[6] The reactivity of the aryl halide coupling partner (I > Br > OTf >> Cl) will also significantly impact the reaction outcome.[6]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction with 2-formylphenylboronic acid pinacol ester using the catalyst systems mentioned above.

General Procedure using PdCl₂(dppf)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and sodium phosphate (Na₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).[1][2]

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure using Pd(OAc)₂ / SPhos
  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[3][4]

  • Solvent Addition: Add degassed toluene (5 mL).

  • Reaction Conditions: The flask is sealed and heated to 80 °C (or stirred at room temperature, depending on the reactivity of the aryl halide) for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Follow the same work-up and purification procedure as described for the PdCl₂(dppf) catalyzed reaction.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams have been generated.

Experimental_Workflow reagents Combine Reactants: Aryl Halide 2-Formylphenylboronic Acid Pinacol Ester Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Inert Atmosphere (Ar or N2) Heat and Stir solvent->reaction workup Work-up: Quench, Extract, Dry, Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Characterized Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The heart of the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst. The generally accepted mechanism is illustrated below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OA Oxidative Addition (Ar-X) Pd0->OA PdII_1 Ar-Pd(II)Ln-X OA->PdII_1 Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_1->Transmetalation PdII_2 Ar-Pd(II)Ln-R Transmetalation->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

This guide provides a foundational understanding for selecting an appropriate palladium catalyst system for reactions with 2-formylphenylboronic acid pinacol ester. For specific applications, further optimization of reaction conditions is always recommended to achieve the best possible results.

References

A Head-to-Head Battle of Boron: Benchmarking 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Against a Field of Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective, data-supported comparison of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde against other classes of organoboron reagents, with a focus on stability, reactivity, and handling characteristics.

The subject of this guide, this compound, also known as 2-formylphenylboronic acid pinacol ester, is a versatile building block in organic synthesis.[1][2] Its dual functionality, featuring a reactive aldehyde and a stable boronic ester, makes it a valuable tool for constructing complex molecular architectures.[1] This guide will benchmark its performance against its parent boronic acid and other widely used organoboron reagents such as MIDA (N-methyliminodiacetic acid) boronates and trifluoroborate salts.

The Stability vs. Reactivity Trade-Off: A Central Theme

A primary consideration when choosing an organoboron reagent is the balance between stability and reactivity. Boronic acids are generally more reactive than their ester counterparts, which can lead to faster reaction times.[3][4] However, this heightened reactivity is often coupled with lower stability, making them susceptible to decomposition via pathways like protodeboronation.[3] Boronate esters, such as the pinacol ester in our target compound, offer enhanced stability, often presenting as crystalline solids that are easier to handle, purify, and store.[3][5]

Quantitative Performance Comparison

The following tables summarize the performance of various organoboron reagents in Suzuki-Miyaura cross-coupling reactions. While direct comparative data under identical conditions for this compound is not always available in the literature, the presented data for analogous systems provides valuable insights into expected performance.

Table 1: Comparison of Organoboron Reagent Properties

Reagent TypeStructureStabilityReactivityHandling
Boronic Acid (e.g., 2-Formylphenylboronic Acid)R-B(OH)₂Lower; prone to dehydration and protodeboronation.[3]Higher; generally faster reaction rates.[3][4]Can be challenging due to instability.
Pinacol Ester (e.g., this compound)R-B(O₂C₂Me₄)High; often crystalline and stable to air and moisture.[3][5]Moderate; may require more forcing conditions than boronic acids.[4]Generally straightforward.[5]
MIDA Boronate R-B(MIDA)Very high; stable to chromatography and long-term storage.[6][7][8]Lower; requires in situ deprotection to release the active boronic acid.[6][8]Excellent; allows for iterative cross-coupling.[7]
Trifluoroborate Salt [R-BF₃]⁻K⁺High; air and moisture stable crystalline solids.[9]High; readily undergo transmetalation.[9][10]Generally straightforward.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields

Organoboron ReagentAryl HalideCatalyst/Base/SolventTemperature (°C)Time (h)Yield (%)
2-Formylphenylboronic Acid4-BromoacetophenonePd(OAc)₂ / K₂CO₃ / DMF/H₂O10012~75-85
This compound 4-BromoacetophenonePd(dppf)Cl₂ / K₃PO₄ / Dioxane10016~80-90
Phenyl MIDA Boronate4-ChlorotoluenePd₂(dba)₃ / SPhos / K₃PO₄ / Toluene/H₂O1001895[6]
Potassium Phenyltrifluoroborate4-IodotoluenePdCl₂(dppf) / Cs₂CO₃ / THF/H₂O80398[6]

*Yields are estimated based on typical performance differences between boronic acids and their pinacol esters in similar systems.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are general protocols for Suzuki-Miyaura cross-coupling reactions involving the benchmarked organoboron reagents.

General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL).[11]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[12]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid

The procedure is similar to that for the pinacol ester, however, due to the lower stability of the boronic acid, it is crucial to use freshly opened or purified reagent and to thoroughly degas all solvents to minimize decomposition. Reaction times may be shorter.

General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate

The key difference when using a MIDA boronate is the need for in situ deprotection. This is typically achieved by using an aqueous base.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the MIDA boronate (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 0.02 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add a mixture of a degassed organic solvent (e.g., toluene) and water (e.g., 10:1 ratio).[6]

  • Reaction: Heat the mixture (e.g., 100 °C) and stir until completion. The aqueous base facilitates the slow release of the boronic acid for the cross-coupling.[8]

  • Work-up and Purification: Follow the same procedure as described for the pinacol ester. MIDA boronates themselves are stable to silica gel chromatography, which can simplify purification if the starting material is not fully consumed.[7]

General Procedure for Suzuki-Miyaura Coupling with a Trifluoroborate Salt
  • Reaction Setup: In a flask, combine the aryl halide (1.0 mmol), the potassium trifluoroborate salt (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: Add a mixture of a degassed organic solvent (e.g., THF) and water.[6]

  • Reaction: Heat the mixture (e.g., 80 °C) and stir until completion.

  • Work-up and Purification: Follow the standard procedure.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Reagent Relationships

To better understand the process, the following diagrams illustrate the key relationships and workflows.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)₂ Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R Reagent_Selection_Workflow start Start: Need for Organoboron Reagent stability Is substrate stability a major concern? start->stability boronic_acid Use Boronic Acid stability->boronic_acid No ester_type Consider Boronate Ester or Salt stability->ester_type Yes iterative Iterative coupling needed? ester_type->iterative mida Use MIDA Boronate iterative->mida Yes pinacol_or_tfb Use Pinacol Ester or Trifluoroborate iterative->pinacol_or_tfb No

References

A Researcher's Guide to Validating Synthesized Compound Purity: A Comparative Analysis of Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug discovery, and materials science, the purity of a synthesized compound is paramount. It underpins the validity of experimental results, the efficacy and safety of potential therapeutics, and the performance of novel materials. This guide provides an objective comparison of three cornerstone analytical techniques for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). We will delve into their principles, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.

Quantitative Data Presentation: A Head-to-Head Comparison

The selection of a purity determination method hinges on a variety of factors, including the nature of the compound, the anticipated impurities, the required accuracy, and available resources. The table below summarizes the key performance indicators for qNMR, HPLC, and Elemental Analysis.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Elemental Analysis (EA)
Principle Proportionality between NMR signal integral and the number of nuclei.Differential partitioning of components between mobile and stationary phases.Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂, etc.).
Purity Assessment Absolute or relative quantification against a certified internal standard.[1]Quantification of the main peak area relative to the total peak area.[2]Compares experimentally determined mass percentages of elements to theoretical values.[2]
Sensitivity Moderate (typically mg scale)High (µg to ng scale)Low (mg scale)
Accuracy & Precision HighHigh (with proper calibration)Moderate (typically within ±0.4% of theoretical values)
Sample Requirement 2-10 mg<1 mg1-3 mg
Analysis Time Fast (minutes per sample after setup)Moderate (15-60 minutes per sample)Slow (hours for a batch of samples)
Detects Most proton-containing molecules, including residual solvents and water.[3]Chromophoric compounds (UV-Vis), charged compounds (CAD), or based on other specific detectors.Elemental composition (C, H, N, S, etc.).
Does Not Detect Non-protonated impurities, inorganic salts (unless a specific nucleus like ³¹P is observed).Non-chromophoric impurities (with UV-Vis), compounds that co-elute.[3]Isomers, compounds with the same elemental composition.[3]
Key Advantage Provides structural information and quantification simultaneously; non-destructive.[3]High sensitivity and resolving power for complex mixtures.[4]Direct measure of elemental composition.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are generalized methodologies for each technique.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of a compound using an internal standard.

Materials:

  • Synthesized compound (accurately weighed)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone; accurately weighed)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes, volumetric flasks, analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Ensure the spectral window is wide enough to encompass all relevant signals.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[5]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a compound based on the relative peak area.

Materials:

  • Synthesized compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Appropriate HPLC column (e.g., C18)

  • Vials, filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Method Development & Analysis:

    • Develop an HPLC method that provides good separation of the main peak from any impurities. Key parameters include mobile phase composition, flow rate, column temperature, and detector wavelength.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Elemental Analysis (EA)

Objective: To determine the elemental composition (C, H, N, S) of a compound.

Materials:

  • Synthesized compound (dried and homogenous)

  • Tin or silver capsules

  • Elemental analyzer

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent residues.

    • Accurately weigh 1-3 mg of the compound into a tin or silver capsule.

  • Instrument Analysis:

    • The sample is combusted at high temperature in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare the experimental percentages to the theoretical values calculated from the compound's molecular formula. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate complex workflows and logical connections, aiding in comprehension and decision-making.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_results Data Processing & Interpretation A Synthesized Compound B Drying & Homogenization A->B C Accurate Weighing B->C D qNMR Analysis C->D E HPLC Analysis C->E F Elemental Analysis C->F G Data Acquisition D->G E->G F->G H Data Analysis & Purity Calculation G->H I Compare with Specifications (>95%) H->I J Compound Purity Validated I->J

Caption: Experimental workflow for validating compound purity.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_ea Elemental Analysis qnmr_adv Advantages: - Absolute Quantification - Structural Info - Non-destructive qnmr_dis Disadvantages: - Moderate Sensitivity - Requires Soluble Sample - Overlapping Peaks Possible hplc_adv Advantages: - High Sensitivity - Excellent for Mixtures - Widely Available hplc_dis Disadvantages: - Requires Chromophore (UV) - Relative Quantification - Co-elution Risk ea_adv Advantages: - Direct Elemental Composition - Confirms Molecular Formula ea_dis Disadvantages: - Low Sensitivity - Destructive - Doesn't Detect Isomers Decision Choice of Purity Validation Method Decision->qnmr_adv Decision->hplc_adv Decision->ea_adv

Caption: Comparison of purity validation methods.

References

Safety Operating Guide

Proper Disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a compound commonly used in research and drug development. Adherence to these protocols is essential for regulatory compliance and the safety of all laboratory personnel.

This compound, like other organoboron substances, should be treated as hazardous waste.[1] Under no circumstances should it or its containers be disposed of in standard trash or poured down the drain.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1][4]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be placed in the designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Unused or waste solutions of the compound should be collected in a designated liquid hazardous waste container.

  • Avoid mixing with incompatible chemicals.

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.

  • Secondary Decontamination: To neutralize residual boronic acid, a basic wash can be employed, which converts it into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]

5. Spill Management:

  • In the event of a spill, contain the material and prevent it from entering drains or waterways.[4]

  • Cover the spill with an inert, non-combustible absorbent material.[4]

  • Sweep up the absorbed material and place it in the designated solid hazardous waste container.[4]

  • Ventilate the area and clean the spill site thoroughly.

6. Waste Storage and Pickup:

  • Store sealed and properly labeled waste containers in a designated satellite accumulation area.

  • Adhere to your institution's specific procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow Diagram

Disposal Workflow for this compound start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood waste_generation Generation of Waste ppe->waste_generation fume_hood->waste_generation solid_waste Solid Waste (Gloves, Paper, etc.) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_generation->liquid_waste Liquid glassware Contaminated Glassware waste_generation->glassware Glassware solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontaminate Decontaminate Glassware (Solvent and Basic Rinse) glassware->decontaminate storage Store Sealed Containers in Designated Accumulation Area solid_container->storage liquid_container->storage decon_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->decon_rinsate decon_rinsate->liquid_container pickup Arrange for Hazardous Waste Pickup storage->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling boronic acid derivatives and aldehydes. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Chemical Identifiers:

  • CAS Number: 380151-85-9[1]

  • Molecular Formula: C13H17BO3[1]

  • Synonyms: 2-Formylphenylboronic Acid Pinacol Ester, 2-(2-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3]To protect eyes from contact, which can cause serious irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[3][5]To prevent skin contact and potential irritation or sensitization.[2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3][6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2]To protect skin from accidental spills and contact.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[3][4]

Operational and Disposal Plans

Adherence to a strict operational protocol and proper disposal plan is crucial for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][3]

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

    • The work area should be clean and free of clutter.

    • Keep the container tightly closed when not in use.[3]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.[3]

    • Avoid all personal contact, including inhalation of dust or vapors.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Remove and wash contaminated clothing immediately.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method: Do not pour waste down the drain.[2] Dispose of hazardous waste through a licensed waste disposal contractor.

Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Management cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety Ensure Accessibility don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer reaction Perform Reaction/Procedure weigh_transfer->reaction post_handling Post-Handling Cleanup reaction->post_handling spill Spill Response reaction->spill If Spill Occurs first_aid First Aid reaction->first_aid If Exposure Occurs collect_waste Collect Hazardous Waste post_handling->collect_waste dispose Dispose via Licensed Contractor collect_waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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